2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74761-42-5 | |
| Record name | N-(methoxycarbonyl)-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's In-Depth Guide to Fmoc-Val-OH: Chemical Structure, Analysis, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the purity and reliability of building blocks are paramount. Among these, N-(9-Fluorenylmethoxycarbonyl)-L-valine, commonly known as Fmoc-Val-OH, stands out as a fundamental component. This guide provides an in-depth exploration of Fmoc-Val-OH, from its chemical structure and physicochemical properties to its critical role in solid-phase peptide synthesis (SPPS) and the rigorous analytical techniques required to ensure its quality.
Fmoc-Val-OH is a derivative of the amino acid L-valine where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This strategic protection is essential for the stepwise and controlled assembly of amino acids into a peptide chain.[2] The Fmoc group is stable under various reaction conditions but can be readily removed by a mild base, such as piperidine, allowing for the sequential addition of subsequent amino acids.[1] This orthogonality makes the Fmoc protection strategy a cornerstone of modern peptide synthesis.
Physicochemical Properties and Chemical Structure
A thorough understanding of the physicochemical properties of Fmoc-Val-OH is crucial for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 68858-20-8 | [1] |
| Molecular Formula | C₂₀H₂₁NO₄ | |
| Molecular Weight | 339.39 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 144 - 154 °C | [2] |
| Solubility | Soluble in DMF, DMSO, and NMP | [1] |
The chemical structure of Fmoc-Val-OH consists of the amino acid L-valine, with its characteristic isopropyl side chain, linked to the Fmoc protecting group via a carbamate bond.
Caption: Chemical structure of Fmoc-Val-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Val-OH is a cornerstone reagent for the incorporation of valine residues into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.
The general workflow for a single coupling cycle in Fmoc-SPPS is as follows:
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] This exposes the free amino group for the next coupling step.
-
Activation and Coupling: The carboxylic acid of the incoming Fmoc-Val-OH is activated using a coupling reagent. This activated species then reacts with the free amino group on the resin-bound peptide chain, forming a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow of a single coupling cycle in Fmoc-SPPS.
Rigorous Analytical Characterization of Fmoc-Val-OH
Ensuring the purity and identity of Fmoc-Val-OH is critical for the successful synthesis of high-quality peptides. A comprehensive analytical approach is necessary to validate each batch.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of Fmoc-Val-OH. A reversed-phase HPLC method is typically employed to separate the main compound from any impurities.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of Fmoc-Val-OH in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-quality Fmoc-Val-OH should exhibit a purity of ≥99.0%.[4]
Chiral Purity (Enantiomeric Purity)
The stereochemical integrity of Fmoc-Val-OH is crucial, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides. Chiral HPLC is used to determine the enantiomeric purity.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare the sample as described for the purity analysis.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane, ethanol, and a small amount of an acidic modifier, as recommended by the column manufacturer.
-
Flow Rate: As recommended for the specific chiral column.
-
Detection: UV at 265 nm.
-
-
Data Analysis: The enantiomeric purity is determined by the relative peak areas of the L- and D-enantiomers. A specification of ≥99.8% for the L-enantiomer is common.[4]
Identity Confirmation
The identity of Fmoc-Val-OH can be confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which should match the theoretical mass of 339.39 g/mol .[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information, confirming the presence of the valine and Fmoc moieties and their connectivity.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
A Certificate of Analysis (CoA) for Fmoc-Val-OH should include data from these analytical tests to ensure its quality and suitability for use.[4]
Conclusion: A Foundation of Quality for Peptide Therapeutics
Fmoc-Val-OH is more than just a chemical reagent; it is a critical building block that underpins the synthesis of a wide array of peptides for research and therapeutic development.[2][5] A thorough understanding of its chemical properties, its role in SPPS, and the analytical methods for its characterization are essential for any scientist working in this field. By ensuring the high purity and identity of Fmoc-Val-OH, researchers can proceed with confidence in the synthesis of their target peptides, ultimately contributing to the advancement of drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Moc-Val-OH, N-Methoxylcarbony-L-valine, CAS 74761-47-5. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Val-OH. Retrieved from [Link]
Sources
The Methoxycarbonyl (Moc) Protecting Group: A Technical Guide to its History, Application, and Strategic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxycarbonyl (Moc) protecting group, one of the simplest carbamate-based amine protecting groups, has played a foundational, albeit often understated, role in the advancement of organic synthesis. Its small size, straightforward introduction, and distinct reactivity profile offer unique advantages in specific synthetic contexts, particularly in peptide synthesis and the total synthesis of complex natural products. This in-depth technical guide provides a comprehensive overview of the discovery and history of the Moc group, its chemical properties, detailed protocols for its introduction and cleavage, and a comparative analysis of its stability and utility against more commonly employed protecting groups. Through an examination of its application in notable synthetic achievements, this guide aims to equip researchers and drug development professionals with the knowledge to strategically leverage the Moc group in their synthetic endeavors.
Historical Context: The Dawn of Amine Protection in Peptide Chemistry
The late 19th and early 20th centuries marked the genesis of peptide chemistry, a field pioneered by the seminal work of Theodor Curtius and Emil Fischer. Their efforts to synthesize peptides, the building blocks of proteins, quickly revealed a fundamental challenge: the need to selectively form amide bonds in the presence of multiple reactive functional groups. This necessity spurred the development of the concept of protecting groups, temporary modifications that mask the reactivity of a functional group to allow for selective transformations elsewhere in the molecule.
While the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, is often hailed as the first "modern" protecting group, the intellectual groundwork was laid decades earlier. The work of chemists like Fischer, who first synthesized a free peptide in 1901, underscored the critical need for such strategies. The development of urethane-type protecting groups, including the methoxycarbonyl group, emerged from this foundational period of chemical exploration.
The methoxycarbonyl group, formally a methyl carbamate, can be introduced through the reaction of an amine with methyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, provides a simple and efficient means of masking the nucleophilicity of primary and secondary amines. While the exact first use of the Moc group as a protecting group is not as prominently documented as that of the Cbz or Boc groups, its conceptual origins are intrinsically linked to the early explorations of chloroformates and carbamate chemistry in the late 19th and early 20th centuries.
Chemical Properties and Strategic Value of the Methoxycarbonyl Group
The utility of any protecting group is defined by its ease of introduction, its stability under a range of reaction conditions, and the facility of its selective removal. The methoxycarbonyl group presents a unique combination of these attributes.
2.1. Introduction of the Methoxycarbonyl Group
The Moc group is most commonly introduced by the reaction of a primary or secondary amine with methyl chloroformate in the presence of a base.[] The base, typically a tertiary amine like triethylamine or a milder inorganic base such as sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.
Diagram 2: Cleavage of the Methoxycarbonyl Group using Trimethylsilyl Iodide.
Materials:
-
N-Methoxycarbonyl protected amine
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Trimethylsilyl iodide (TMSI)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-methoxycarbonyl protected amine (1.0 eq) in anhydrous dichloromethane or acetonitrile.
-
Add trimethylsilyl iodide (1.5 - 2.0 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by the slow addition of methanol.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to afford the deprotected amine.
3.2.2. Basic Hydrolysis
While requiring harsher conditions than the cleavage of the Fmoc group, the Moc group can be removed by strong base.
Materials:
-
N-Methoxycarbonyl protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the N-methoxycarbonyl protected amine in methanol or ethanol.
-
Add a solution of potassium hydroxide (5-10 eq) in water.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the alcohol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
Applications in Complex Molecule Synthesis
The unique stability profile of the methoxycarbonyl group has made it a valuable tool in the synthesis of complex natural products and pharmaceuticals. Its resistance to both acidic and reductive conditions allows for a high degree of synthetic flexibility.
One notable application of the Moc group is in the synthesis of alkaloids, where the nitrogen atom often requires protection during various synthetic transformations. The ability to withstand conditions used for the removal of other protecting groups, such as the hydrogenolysis of a Cbz group or the acidic cleavage of a Boc group, allows for the strategic unmasking of different amine functionalities at various stages of a synthesis.
For instance, in a hypothetical synthetic route towards a complex indole alkaloid, a primary amine could be protected as a Moc group, while a secondary amine is protected with a Cbz group. The Cbz group could be selectively removed via hydrogenolysis to allow for further functionalization of the secondary amine, leaving the Moc-protected primary amine intact. The Moc group could then be removed at a later stage using TMSI, demonstrating the principle of orthogonal protection.
Conclusion: A Timeless Tool in the Synthetic Chemist's Arsenal
While often overshadowed by its more contemporary counterparts, the methoxycarbonyl protecting group remains a highly relevant and valuable tool in organic synthesis. Its straightforward introduction, predictable stability, and selective cleavage under specific conditions provide chemists with a strategic option for amine protection. A thorough understanding of its historical context, chemical properties, and practical application allows for its judicious use in the design and execution of elegant and efficient synthetic strategies for the construction of complex molecules of biological and medicinal importance.
References
-
Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. Dtsch. Chem. Ges. B1932 , 65, 1192–1201. [Link]
-
Carpino, L. A.; Han, G. Y. 9-Fluorenylmethoxycarbonyl amino-protecting group. J. Am. Chem. Soc.1970 , 92, 5748–5749. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.1990 , 35, 161–214. [Link]
-
Jung, M. E.; Lyster, M. A. Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. A new method for ester hydrolysis. J. Org. Chem.1977 , 42, 3761–3764. [Link]
-
Olah, G. A.; Narang, S. C.; Gupta, B. G. B.; Malhotra, R. Synthetic Methods and Reactions; 69. Iodotrimethylsilane, a Versatile Synthetic Reagent. J. Org. Chem.1979 , 44, 1247–1251. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Bodanszky, M. Peptide Chemistry: A Practical Textbook, 2nd ed.; Springer-Verlag: Berlin, 1993. [Link]
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Moc-Val-OH
Abstract
This document provides a comprehensive guide and detailed protocol for the determination of purity for N-Methoxycarbonyl-L-valine (Moc-Val-OH), a crucial raw material in peptide synthesis, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of Moc-Val-OH. This guide elaborates on the scientific rationale behind the chosen chromatographic conditions, potential impurities, and system validation, adhering to principles outlined in the ICH Q2(R1) guidelines.[1][2]
Introduction: The Critical Role of Moc-Val-OH Purity in Peptide Synthesis
N-Methoxycarbonyl-L-valine (Moc-Val-OH), an N-protected derivative of the amino acid L-valine, serves as a fundamental building block in the synthesis of peptides. The purity of this raw material is paramount, as impurities can introduce undesired modifications into the final peptide product. These modifications may include deletion sequences, insertions, or side-reaction products, which can significantly impact the peptide's biological activity, safety, and overall quality.[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for assessing the purity of peptides and their constituent amino acid derivatives.[5][6][7] Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation for such molecules, leveraging the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[6][7] The hydrophobicity of the molecules dictates their retention time, enabling effective separation.[6]
This application note details a robust RP-HPLC method for the purity analysis of Moc-Val-OH, providing a step-by-step protocol and explaining the underlying principles for each experimental choice.
Understanding Potential Impurities in Moc-Val-OH
The purity profile of Moc-Val-OH can be affected by impurities stemming from its synthesis, purification, and storage. A thorough understanding of these potential impurities is crucial for developing a specific and effective HPLC method.
Table 1: Potential Impurities in Moc-Val-OH and their Origin
| Impurity Class | Potential Specific Impurities | Origin |
| Synthesis-Related Impurities | Unreacted starting materials, Diastereomers (D-Valine derivatives) | Incomplete reaction, Racemization during synthesis |
| Degradation Products | Hydrolysis products (Valine, Methoxycarbonyl-related compounds) | Exposure to moisture or extreme pH |
| Process-Related Impurities | Residual solvents (e.g., Toluene from purification), Reagents | Manufacturing and purification process |
Racemization, the conversion of the L-enantiomer to a D-enantiomer, is a significant concern as it can lead to the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its biological function.[3][8]
HPLC Method for Purity Analysis of Moc-Val-OH
The following RP-HPLC method is designed to provide optimal separation of Moc-Val-OH from its potential impurities. The selection of the stationary phase, mobile phase, and gradient conditions is based on the physicochemical properties of Moc-Val-OH and general principles of peptide and amino acid derivative analysis.[9][10]
Chromatographic Conditions
Table 2: Recommended HPLC Parameters for Moc-Val-OH Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide excellent hydrophobicity for retaining and separating small molecules like Moc-Val-OH.[6] A 150 mm length offers a good balance between resolution and analysis time.[10] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution for acidic compounds like Moc-Val-OH.[11] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[9] |
| Gradient | 10% to 90% B in 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities and to elute any strongly retained impurities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 214 nm and 254 nm | Peptides and their derivatives typically show strong absorbance at 214 nm (peptide bond). 254 nm can provide additional information on aromatic impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (50:50, v/v) | Dissolving the sample in a solvent similar in strength to the initial mobile phase composition prevents peak distortion. |
Rationale for Method Parameters
The choice of a C18 column is standard for the analysis of small, moderately non-polar molecules like Moc-Val-OH.[5][6] The use of trifluoroacetic acid (TFA) as an ion-pairing agent in both the aqueous and organic mobile phases is critical. TFA protonates the carboxylic acid group of Moc-Val-OH, reducing its polarity and enhancing its interaction with the C18 stationary phase, which leads to sharper peaks and improved resolution.[11]
A gradient elution from a low to a high concentration of the organic solvent (acetonitrile) ensures that both polar and non-polar impurities are effectively separated and eluted from the column.[9] Detection at 214 nm is highly sensitive for the carbonyl groups present in Moc-Val-OH, while monitoring at 254 nm can help in identifying any aromatic impurities that may be present.
Experimental Protocols
Preparation of Mobile Phases and Solutions
Mobile Phase A (0.1% TFA in Water):
-
Measure 1 L of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Mix thoroughly.
-
Degas the solution using a suitable method (e.g., sonication or vacuum filtration).
Mobile Phase B (0.1% TFA in Acetonitrile):
-
Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.
-
Carefully add 1.0 mL of TFA to the acetonitrile.
-
Mix thoroughly.
-
Degas the solution.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Moc-Val-OH sample.
-
Dissolve the sample in 10 mL of the sample diluent (e.g., Water:Acetonitrile 50:50, v/v) to obtain a concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Execution
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: Workflow for HPLC Purity Analysis of Moc-Val-OH.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the absence of system peaks.
-
Perform a system suitability test (SST) as described in Section 5.
-
Inject the prepared Moc-Val-OH sample.
-
Run the gradient method as detailed in Table 2.
-
Acquire the chromatogram for 25 minutes.
System Suitability Testing (SST)
To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. This verifies that the chromatographic system is performing adequately.
Table 3: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Tailing Factor (T) | Calculate for the main Moc-Val-OH peak. | T ≤ 2.0 |
| Theoretical Plates (N) | Calculate for the main Moc-Val-OH peak. | N ≥ 2000 |
| Repeatability (%RSD) | Inject the standard solution five times and calculate the %RSD of the peak area. | %RSD ≤ 2.0% |
These criteria are based on general pharmacopeial recommendations and ensure the precision and peak quality of the analysis.
Data Analysis and Purity Calculation
The purity of the Moc-Val-OH sample is determined by the area percent method.
Calculation:
% Purity = (Area of Moc-Val-OH Peak / Total Area of All Peaks) x 100
Procedure:
-
Integrate all peaks in the chromatogram, excluding any peaks from the blank and solvent front.
-
Identify the main peak corresponding to Moc-Val-OH based on its retention time from a reference standard injection if available.
-
Sum the areas of all integrated peaks.
-
Calculate the percentage purity using the formula above.
The following logical diagram outlines the decision-making process based on the purity results.
Caption: Decision Tree for Moc-Val-OH Quality Control.
Troubleshooting
Table 4: Common HPLC Issues and Solutions for Moc-Val-OH Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Column degradation, Inappropriate mobile phase pH | Use a new column, Ensure proper mobile phase preparation. |
| Variable Retention Times | Fluctuation in mobile phase composition or flow rate, Temperature changes | Check pump performance, Use a column oven, Ensure proper mobile phase mixing. |
| Ghost Peaks | Contamination in the system or sample, Carryover | Flush the system, Inject a blank, Use a needle wash. |
| Low Peak Area | Incorrect sample concentration, Injection error | Prepare a fresh sample, Check autosampler performance. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of Moc-Val-OH. By understanding the principles behind the method and adhering to the outlined protocols, researchers and quality control analysts can confidently assess the quality of this critical raw material, thereby ensuring the integrity of their synthesized peptides. The validation of this method according to ICH guidelines is recommended before its implementation in a regulated environment.[1][2][12][13][14]
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
- Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.
- HPLC Analysis and Purification of Peptides. PubMed Central.
- Analysis of Fmoc removal reaction kinetics through RP-HPLC. ResearchGate.
- Fmoc-L-Val-OH (FMOC-L-valine). MedChemExpress.
- Fmoc-Val-OH - Protected Amino Acid for Peptide Synthesis. APExBIO.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Classification of Impurities in Synthetic Peptide Drugs. Pharmaffiliates.
- Analysis of a Synthetic Peptide and Its Impurities. Agilent.
- Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed.
- Moc-Val-OH, N-Methoxylcarbony-L-valine, CAS 74761-47-5. Aapptec Peptides.
- Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich.
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- A Technical Guide to the Stereochemistry and Chiral Purity of Fmoc-D-Val-OH. Benchchem.
- HPLC of Peptides and Proteins. Springer.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus.
- Peptide Impurities. Sigma-Aldrich.
- Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
- Degradation mechanisms and rational design of durable oxygen evolution electrocatalysts under acidic conditions. Materials Lab.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
- FMOC-L-valine. PubChem.
- HPLC-purities [area of prod. peak] for Fmoc-deprotected peptide, 214 nm. Wiley-VCH.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Peptide Isolation – Method Development Considerations. Waters Corporation.
- Peptide analysis using reverse phase liquid chromatography. Separation Science.
- Related impurities in peptide medicines. PubMed.
- Chemical Pathways of Peptide and Protein Degradation. ResearchGate.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Fmoc-Val-OH – an Fmoc protected valine derivative. Advanced ChemTech.
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. renyi.hu [renyi.hu]
- 11. sepscience.com [sepscience.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-(Methoxycarbonyl)-L-valine for Pharmaceutical Use
This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of N-(Methoxycarbonyl)-L-valine, a critical intermediate in the manufacturing of several antiviral pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction and Significance
N-(Methoxycarbonyl)-L-valine (Moc-L-valine) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antiviral drugs targeting hepatitis C.[1] The methoxycarbonyl (Moc) group serves as a protecting group for the amino functionality of L-valine, enabling selective reactions at other sites of the molecule during complex synthetic sequences.[1] The production of Moc-L-valine at a large scale with high purity is therefore of paramount importance for the pharmaceutical industry to ensure the efficacy and safety of the final drug products.
This guide will detail a robust and scalable synthetic route to N-(Methoxycarbonyl)-L-valine, focusing on the widely utilized Schotten-Baumann reaction. We will explore the reaction mechanism, provide detailed protocols for synthesis and purification, discuss critical process parameters, and outline analytical methods for quality control, all within the framework of Good Manufacturing Practice (GMP) for pharmaceutical intermediates.
Chemical Synthesis: The Schotten-Baumann Approach
The synthesis of N-(Methoxycarbonyl)-L-valine is effectively achieved through the N-acylation of L-valine with methyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[2][3][4] This method is well-suited for industrial-scale production due to its reliability, relatively mild reaction conditions, and the availability of starting materials.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of L-valine, a potent nucleophile, attacks the electrophilic carbonyl carbon of methyl chloroformate. The presence of a base, such as triethylamine or sodium hydroxide, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.[4]
Caption: Reaction mechanism for the synthesis of N-(Methoxycarbonyl)-L-valine.
Causality of Experimental Choices:
-
Solvent: A polar solvent like methanol or ethanol is often used to dissolve the L-valine starting material.[5]
-
Base: Triethylamine is a common choice as it is an organic base that is easily removed during workup. Inorganic bases like sodium hydroxide can also be used, often in a biphasic system.[2][5]
-
Temperature: The reaction is typically carried out at a controlled temperature, often slightly elevated, to ensure a reasonable reaction rate without promoting side reactions.[5]
-
Stoichiometry: A slight excess of methyl chloroformate may be used to ensure complete conversion of the L-valine.
Potential Side Reactions and Mitigation
While the Schotten-Baumann reaction is generally efficient, potential side reactions can occur:
-
Hydrolysis of Methyl Chloroformate: In the presence of water, methyl chloroformate can hydrolyze to methanol and carbon dioxide. This can be minimized by using anhydrous solvents and controlling the addition of aqueous base if used.
-
Formation of Dipeptides: If the pH is not carefully controlled, the activated carboxyl group of one N-protected valine molecule could react with the amino group of another valine molecule. Maintaining a sufficiently high pH minimizes this side reaction.
-
Racemization: Although less common under these conditions, harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to some degree of racemization. Chiral purity analysis is therefore a critical quality control step.
Detailed Protocols for Large-Scale Synthesis
The following protocols are designed for the large-scale production of N-(Methoxycarbonyl)-L-valine, adhering to principles of process safety and scalability.
Synthesis Protocol (Based on Patent CN105949085A)
This protocol is an adapted and detailed version of the method described in Chinese patent CN105949085A.[5]
Materials and Equipment:
-
Glass-lined reactor with temperature control, reflux condenser, and addition funnel
-
L-Valine (pharmaceutical grade)
-
Methanol (anhydrous)
-
Triethylamine
-
Methyl chloroformate
-
Hydrochloric acid or phosphoric acid
-
Purified water
-
Filtration and drying equipment
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with methanol (approximately 7 times the mass of L-valine). Begin agitation and add L-valine, followed by the slow addition of triethylamine (approximately 0.25 times the mass of L-valine).
-
Heating: Heat the reaction mixture to 55-65°C.
-
Addition of Methyl Chloroformate: Slowly add methyl chloroformate (in a molar ratio of approximately 2.5 to 3 times that of L-valine) to the reaction mixture via the addition funnel over a period of 2-3 hours, maintaining the temperature at 55-65°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable in-process control, such as HPLC, to ensure the complete consumption of L-valine. The reaction is typically complete within 10-15 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the methanol and excess triethylamine by vacuum distillation until a thick slurry is obtained.
-
Work-up and Crystallization: Add purified water to the slurry. Adjust the pH to 1.0-2.0 with hydrochloric acid or phosphoric acid while maintaining a low temperature to induce crystallization.
-
Isolation and Drying: Filter the crystalline product, wash with cold purified water, and dry under vacuum at a controlled temperature to a constant weight.
Caption: Workflow for the large-scale synthesis of N-(Methoxycarbonyl)-L-valine.
Purification Protocol: Recrystallization
To achieve pharmaceutical-grade purity (typically >98%), a recrystallization step is often necessary.
Materials and Equipment:
-
Crystallization vessel with temperature control and agitation
-
Crude N-(Methoxycarbonyl)-L-valine
-
Suitable solvent system (e.g., ethyl acetate/heptane, toluene, or water)
-
Filtration and drying equipment
Procedure:
-
Dissolution: Dissolve the crude N-(Methoxycarbonyl)-L-valine in a minimal amount of a suitable solvent at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cooling and Crystallization: Slowly cool the solution with controlled agitation to induce crystallization. The cooling rate can significantly impact crystal size and purity.
-
Isolation: Filter the purified crystals and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at a moderate temperature until the residual solvent content meets the required specifications.
Quality Control and Analytical Methods
Rigorous quality control is essential for pharmaceutical intermediates. The following analytical methods are recommended for the characterization and release of N-(Methoxycarbonyl)-L-valine.
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white crystalline powder[1] |
| Identity | FTIR, ¹H NMR, ¹³C NMR | Conforms to reference standard |
| Assay | HPLC-UV or Titration | ≥ 98.0%[6] |
| Purity (by HPLC) | HPLC-UV | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee[1] |
| Melting Point | Capillary Method | 109.0 to 113.0 °C[6] |
| Water Content | Karl Fischer Titration | ≤ 0.5%[1] |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits[1] |
| Heavy Metals | ICP-MS or equivalent | ≤ 10 ppm[1] |
Proposed HPLC Method for Assay and Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a controlled pH).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy group, the valine backbone protons, and the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.
Process Safety and Scale-Up Considerations
Safety
-
Methyl Chloroformate: This reagent is toxic, corrosive, and flammable. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
Triethylamine: This is a flammable and corrosive liquid.
-
Exothermic Reaction: The reaction is exothermic, and proper temperature control is crucial to prevent a runaway reaction.
-
Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base. However, inadequate mixing or a rapid addition of reagents could lead to pressure build-up.
Scale-Up
-
Heat Transfer: As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal more challenging. Efficient cooling systems and careful control of the addition rate of methyl chloroformate are critical.
-
Mass Transfer: Adequate agitation is necessary to ensure good mixing of the reactants, especially if a biphasic system is used.
-
Crystallization: The crystallization process needs to be carefully controlled to ensure consistent crystal size distribution, which can affect filtration and drying times, as well as the purity of the final product.
Caption: Logical considerations for scaling up the synthesis of N-(Methoxycarbonyl)-L-valine.
Regulatory Compliance and GMP
The synthesis of N-(Methoxycarbonyl)-L-valine as a pharmaceutical intermediate should be conducted in accordance with the principles of Good Manufacturing Practice (GMP), as outlined in guidelines such as ICH Q7.[7] This includes:
-
Quality Management: A robust quality management system should be in place.
-
Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented.
-
Validation: Key process steps and analytical methods should be validated to ensure they are robust and reproducible.
-
Change Control: Any changes to the manufacturing process must be managed through a formal change control system.
Conclusion
This guide has provided a comprehensive overview of the large-scale synthesis of N-(Methoxycarbonyl)-L-valine for pharmaceutical use. By understanding the underlying chemistry, adhering to detailed protocols, implementing robust quality control measures, and considering safety and scalability, manufacturers can produce this critical intermediate to the high standards required by the pharmaceutical industry.
References
-
Finoric. (n.d.). N-(Methoxycarbonyl)-L-valine: Properties, Applications & Quality Specifications. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
-
PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Retrieved from [Link]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
ResearchGate. (2015). Advances in L-Valine crystallization process. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
International Council for Harmonisation. (2015). ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. Retrieved from [Link]
-
MDPI. (2026). Solvent Selection for Efficient CO2 Capture. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. Retrieved from [Link]
-
Deogiri College. (n.d.). Heat Transfer & Mass Transfer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Retrieved from [Link]
-
Cefic. (2021). GMPs for APIs: “How to do” document. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]
-
YouTube. (2024). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines #PharmaTube. Retrieved from [Link]
-
GMP Compliance. (2016). ICH Q7 GUIDE - QUESTIONS AND ANSWERS ON GMP FOR ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]
-
ResearchGate. (2025). NEW ANLYATICAL METHOD DEVELOPMENT AND VALIDATION OF GANCICLOVIR BY RP-HPLC AND UV METHOD ALONG WITH FORCED DEGREDATION STUDY. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
- 6. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Incorporation of Moc-Val-OH into Peptide Sequences
Introduction: The Strategic Value and Synthetic Challenge of Moc-Val-OH
The precise engineering of peptide therapeutics is a cornerstone of modern drug development. The incorporation of modified amino acids is a key strategy to bestow favorable pharmacological properties upon a peptide, such as enhanced metabolic stability, constrained conformation, and improved cell permeability. N-Methoxycarbonyl-L-valine (Moc-Val-OH) is one such valuable building block. The N-alkoxycarbonyl group can influence the local peptide backbone conformation and protect against enzymatic degradation at the N-terminus.
However, the synthetic incorporation of Moc-Val-OH presents a significant challenge rooted in steric hindrance. The bulky isopropyl side chain of valine, combined with the presence of the N-terminal methoxycarbonyl group, sterically shields the carboxyl group from nucleophilic attack by the amine of the growing peptide chain. Standard solid-phase peptide synthesis (SPPS) coupling conditions often result in low yields, incomplete reactions, and the formation of deletion sequences.[1][2][3]
This guide provides a detailed examination of the principles behind overcoming this steric barrier and presents robust, validated protocols for the successful and efficient incorporation of Moc-Val-OH into peptide sequences. We will delve into the causality behind reagent selection and provide step-by-step methodologies suitable for both automated and manual synthesis platforms.
The Mechanistic Hurdle: Understanding Steric Hindrance in Moc-Val-OH Coupling
The formation of a peptide bond is a nucleophilic acyl substitution reaction. For the successful incorporation of Moc-Val-OH, the free amine of the resin-bound peptide must attack the activated carboxyl group of the Moc-Val-OH. Two primary factors impede this reaction:
-
Bulky Valine Side Chain: The isopropyl group of valine is notoriously bulky, creating a sterically crowded environment around the alpha-carbon.
-
N-Terminal Modification: The N-methoxycarbonyl group further adds to this steric bulk, effectively "guarding" the carboxyl group that needs to be activated and subsequently attacked.
This combined steric hindrance slows down the reaction rate significantly and can prevent the reacting moieties from achieving the necessary proximity and orientation for bond formation. Consequently, standard coupling reagents like DCC (dicyclohexylcarbodiimide) are often inefficient for these types of challenging couplings.[2] Overcoming this requires the use of highly potent activating agents that can rapidly generate a highly reactive ester of Moc-Val-OH, driving the reaction to completion despite the unfavorable steric environment.
Caption: Activation of Moc-Val-OH with HATU.
Experimental Protocols
The following protocols are designed to maximize the incorporation efficiency of Moc-Val-OH. A key principle for difficult couplings is the use of higher equivalents of reagents and potentially extended reaction times or "double coupling."
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the synthesizer's reaction vessel. [4]2. Fmoc-Deprotection: Perform a standard Fmoc-deprotection cycle using 20% piperidine in DMF. Ensure thorough washing with DMF post-deprotection to completely remove piperidine, which can be confirmed with a colorimetric test. [5]3. Moc-Val-OH Coupling (Double Coupling Recommended):
-
First Coupling:
-
Prepare the coupling solution: Moc-Val-OH (4 eq.), HATU (3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Pre-activate for 2-5 minutes before adding to the resin.
-
Allow the coupling reaction to proceed for 60-90 minutes.
-
Drain and wash the resin with DMF.
-
-
Second Coupling (Recoupling):
-
Immediately prepare a fresh coupling solution as described above.
-
Add the fresh solution to the resin and allow the reaction to proceed for another 60 minutes.
-
-
-
Washing: After the final coupling step, drain the reaction vessel and wash the resin extensively with DMF (at least 5 times) to remove all unreacted reagents and byproducts. [4]5. Monitoring (Optional but Recommended): Perform a bromophenol blue test on a small sample of resin beads to confirm the absence of free amines.
Protocol 2: Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for manual incorporation in a fritted syringe or reaction vessel.
-
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes. Drain the DMF.
-
Fmoc-Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for another 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Reaction:
-
In a separate vial, dissolve Moc-Val-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the vial. Agitate for 2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring and Recoupling:
-
Final Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next cycle.
Protocol 3: The Bromophenol Blue Test for Coupling Completion
The standard Kaiser (ninhydrin) test does not work for secondary amines, which are formed after the coupling of the first N-modified amino acid. The bromophenol blue test is a reliable alternative. [8]
-
Preparation: Prepare a test solution of ~0.05% (w/v) bromophenol blue in DMF. [6]2. Procedure:
-
After the coupling reaction, remove a small sample of resin beads (~5-10 beads) and place them in a small test tube.
-
Wash the beads once with fresh DMF.
-
Add 1-2 drops of the bromophenol blue test solution. [8]3. Interpretation:
-
Blue or Blue-Green Beads: Incomplete coupling. Free amines are present. A recoupling step is necessary. [7] * Yellow or Orange Beads: Complete coupling. No free amines detected. [6]
-
Troubleshooting and Post-Synthesis Analysis
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Table 2: Troubleshooting Guide for Moc-Val-OH Incorporation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Bromophenol Blue Test) | Insufficient activation/reaction time. Steric hindrance is greater than anticipated. Reagent degradation. | Extend coupling time to 4 hours or overnight. Increase temperature to 35-50°C (use with caution to avoid racemization). [9] Switch to an alternative high-potency reagent like COMU. Always use fresh, high-quality reagents. |
| Deletion of Moc-Val Residue (Detected by MS) | Severe coupling failure. Incomplete removal of piperidine after deprotection can neutralize the activated acid. | Implement a mandatory double coupling for Moc-Val-OH. Ensure extensive DMF washing after the Fmoc-deprotection step. |
| Racemization | Over-activation of the amino acid. Prolonged exposure to basic conditions (DIPEA). | Avoid excessively long pre-activation times. Use the recommended equivalents of base; excess can promote racemization. |
Post-Synthesis Characterization
After cleavage and deprotection, the crude peptide should be analyzed to confirm successful synthesis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide. [10][11]The incorporation of modified residues like Moc-Val-OH can alter the peptide's retention time compared to its unmodified analogue.
-
Mass Spectrometry (MS): MS is essential to confirm the identity of the synthesized peptide. The observed molecular weight should match the theoretical mass of the peptide containing the Moc-Val-OH residue.
Caption: General workflow for Moc-Val-OH incorporation.
Conclusion
The successful incorporation of sterically demanding residues like Moc-Val-OH is achievable through a rational and evidence-based approach. The primary obstacle of steric hindrance can be effectively overcome by selecting high-potency coupling reagents, such as HATU, and optimizing reaction conditions, including the use of a double coupling strategy. Trustworthy in-process controls, like the bromophenol blue test, are critical for ensuring the reaction proceeds to completion, thereby preventing the formation of undesirable deletion sequences. By implementing the detailed protocols and troubleshooting guidance provided herein, researchers can confidently incorporate Moc-Val-OH and other challenging amino acids, unlocking new possibilities in the design of advanced peptide therapeutics.
References
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Wikipedia. (2023). HATU. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
-
AAPPTec. (n.d.). Moc-Val-OH, N-Methoxylcarbony-L-valine, CAS 74761-47-5. Retrieved from [Link]
- Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701–3705.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Popelier, P. L. A., & Maxwell, P. I. (2017). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective.
- Lee, J. H., et al. (2012). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Industrial and Engineering Chemistry, 18(5), 1635-1640.
- Cabelo, C., et al. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Molecules, 26(16), 5035.
-
Request PDF. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
SGLUX. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
LCGC International. (2021). Introduction to Peptide Analysis by HPLC. Retrieved from [Link]
-
Thieme Group. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of a peptide array stained with Bromophenol blue to confirm the synthesis of peptides. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
Semantic Scholar. (2020). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Fmoc-Phe-Val-OH. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols: N-(Methoxycarbonyl)-L-valine as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of N-(Methoxycarbonyl)-L-valine
In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. Among the arsenal of chiral synthons derived from the amino acid pool, N-(Methoxycarbonyl)-L-valine (Moc-Val-OH) has emerged as a cornerstone, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility stems from a confluence of structural attributes: the inherent chirality of the L-valine scaffold, the steric influence of the bulky isopropyl group, and the specific chemical properties imparted by the N-methoxycarbonyl (Moc) protecting group.
This technical guide provides an in-depth exploration of Moc-Val-OH as a chiral building block. Moving beyond a simple recitation of facts, we will dissect the causality behind its application, offering field-proven insights into its strategic deployment in complex organic synthesis. The protocols herein are presented not merely as a sequence of steps, but as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.
Key Physicochemical Properties of N-(Methoxycarbonyl)-L-valine:
| Property | Value | Reference |
| CAS Number | 74761-42-5 | [1] |
| Molecular Formula | C₇H₁₃NO₄ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 109.0 to 113.0 °C | |
| Solubility | Soluble in polar solvents like water and methanol | [2] |
Core Application: A Key Intermediate in Antiviral Drug Synthesis
N-(Methoxycarbonyl)-L-valine is a pivotal intermediate in the industrial-scale synthesis of several direct-acting antiviral agents used to treat Hepatitis C virus (HCV) infection. Its most prominent role is in the synthesis of Daclatasvir, but it is also a key component for Ledipasvir and Velpatasvir.[3]
The structure of these antiviral drugs often features a central core flanked by two identical or similar chiral units. The synthesis of Daclatasvir, for example, involves the symmetrical coupling of two molecules of Moc-Val-OH to a central biphenylimidazole scaffold. This strategy leverages the readily available chirality of L-valine to install the required stereocenters in the final drug molecule with high fidelity.
The Rationale for the Methoxycarbonyl (Moc) Protecting Group
While other urethane-type protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are ubiquitous in peptide chemistry, the selection of the methoxycarbonyl (Moc) group in these large-scale syntheses is a deliberate and strategic choice. The rationale, though not always explicitly stated in single publications, can be understood through a combination of factors:
-
Stability and Orthogonality: The Moc group is a simple carbamate that exhibits robust stability to a wide range of reaction conditions, including those used for subsequent transformations on the complex drug scaffold. It is generally stable to the mildly acidic or basic conditions that might be used to manipulate other protecting groups in the molecule.[]
-
Cleavage Conditions: While stable, the Moc group can be removed under specific, often more forceful, conditions than the highly acid-labile Boc group or the hydrogenolysis-labile Cbz group. This provides a different axis of orthogonality in a multi-step synthesis. Cleavage can often be achieved under saponification conditions (strong base and heat) or strong acid hydrolysis, which might be suitable for a final deprotection step where the rest of the molecule is robust.
-
Crystallinity and Handling: In large-scale industrial synthesis, the physical properties of intermediates are paramount. N-protected amino acids with the Moc group often exhibit high crystallinity. This facilitates purification by recrystallization, which is more cost-effective and scalable than chromatography, leading to intermediates of high purity.
-
Atom Economy: The Moc group (–CO₂Me) has a lower molecular weight compared to Boc (–CO₂tBu) or Fmoc, which can be a consideration in optimizing the overall mass efficiency of a long synthetic sequence.
Protocols and Methodologies
Protocol 1: General Amide Bond Formation with Moc-Val-OH
This protocol describes a general method for the coupling of N-(Methoxycarbonyl)-L-valine to a primary or secondary amine using a common uronium-based coupling reagent, HBTU. This method is broadly applicable for the synthesis of dipeptides or for attaching the Moc-valine unit to an amine-bearing scaffold.
Caption: General workflow for HBTU-mediated coupling of Moc-Val-OH.
-
Activation of Moc-Val-OH:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(Methoxycarbonyl)-L-valine (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
To the stirred solution, add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.05 equivalents) and HOBt (1-Hydroxybenzotriazole, 1.1 equivalents).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) dropwise. The solution may change color (e.g., to yellow).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.
-
Transfer the pre-activated Moc-Val-OH solution from step 1 to the solution of the amine substrate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine, 1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure dipeptide product.
-
Protocol 2: Synthesis of a Key Daclatasvir Precursor
This protocol details the crucial double amide bond formation between Moc-Val-OH and the symmetrical diamine intermediate, a cornerstone step in the synthesis of the HCV NS5A inhibitor, Daclatasvir.[5][6][7] This reaction creates the symmetrical core of the final drug molecule.
Caption: Key coupling reaction in the synthesis of Daclatasvir.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Diamine Precursor¹ | 476.60 | 1.0 | 477 mg |
| N-(Methoxycarbonyl)-L-valine | 175.18 | 2.2 | 385 mg |
| EDC·HCl | 191.70 | 2.4 | 460 mg |
| HOBt Hydrate | 153.14 | 2.5 | 383 mg |
| DIPEA | 129.24 | 5.0 | 870 µL |
| Anhydrous DMF | - | - | ~10 mL |
¹(2S,2'S)-2,2'-([1,1'-biphenyl]-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine)
-
Reaction Setup:
-
To a solution of N-(Methoxycarbonyl)-L-valine (2.2 eq) in anhydrous DMF, add HOBt hydrate (2.5 eq) and EDC·HCl (2.4 eq).
-
Stir the mixture at room temperature for 1 hour to allow for pre-activation.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Coupling Reaction:
-
Add the diamine precursor (1.0 eq) to the cooled, activated mixture.
-
Slowly add DIPEA (5.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by LC-MS.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then with a cold non-polar solvent like diethyl ether or hexanes to remove soluble impurities.
-
Dry the solid product under vacuum.
-
-
Purification:
-
The crude product is often of high purity after precipitation.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol, or by slurry washing in a solvent like methyl tert-butyl ether (MTBE) to yield the Daclatasvir precursor as a high-purity solid.
-
Conclusion: A Versatile and Industrially Proven Chiral Synthon
N-(Methoxycarbonyl)-L-valine stands as a testament to the power of strategic protecting group chemistry in concert with the inherent chirality of natural amino acids. Its application is not merely a matter of convenience but a calculated choice that impacts scalability, purity, and the overall robustness of complex synthetic endeavors. The protocols provided herein serve as a practical guide for researchers looking to leverage the unique advantages of this building block. By understanding the chemical principles behind its use and adhering to validated procedures, scientists and drug development professionals can confidently incorporate Moc-Val-OH into their synthetic strategies to access complex chiral molecules with precision and efficiency.
References
- CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates.
-
Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. [Link]
-
Selective cleavage of methoxy protecting groups in carbohydrates. Journal of Organic Chemistry, 2006, 71(5), 1938-1948. [Link]
-
An Improved Process for the Preparation of Daclatasvir Dihydrochloride. Der Pharma Chemica, 2017, 9(14), 109-114. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 2018, 23(7), 1765. [Link]
-
Supporting information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
Synthesis of Novel Daclatasvir amino acid analogues for NS5A hepatitis-c virus inhibitor. IOSR Journal of Pharmacy and Biological Sciences, 2017, 12(5), 58-63. [Link]
Sources
- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. iosrjournals.org [iosrjournals.org]
Application Note: A Comprehensive Guide to the Deprotection of N-(Methoxycarbonyl)-L-valine (Moc-Val-OH)
Abstract
This document provides a detailed experimental procedure for the deprotection of N-(Methoxycarbonyl)-L-valine (Moc-Val-OH), yielding the free amino acid L-valine. The methoxycarbonyl (Moc) group is an amine-protecting group belonging to the carbamate family, analogous to the more common Boc and Cbz groups. Its removal is efficiently achieved under acidic conditions, offering a valuable orthogonal strategy in complex synthetic routes where base-labile protecting groups, such as Fmoc, are also employed. This guide delves into the underlying chemical principles, reaction mechanism, step-by-step laboratory protocols, and methods for reaction monitoring, product purification, and characterization, designed for researchers in synthetic chemistry and drug development.
Introduction: The Moc Group in Synthetic Strategy
In multistep organic synthesis, particularly in peptide and medicinal chemistry, the temporary protection of functional groups is a cornerstone strategy to prevent unwanted side reactions.[1] The N-methoxycarbonyl (Moc) group serves as a robust protecting group for primary and secondary amines, converting them into stable, non-nucleophilic carbamates.[2]
The utility of the Moc group is defined by its cleavage conditions. Unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed under basic conditions (e.g., piperidine), the Moc group is stable to base but labile to strong acids.[3][4] This differential stability is the basis of an "orthogonal protection strategy," allowing for the selective deprotection of one amine in the presence of another.[1][2] For instance, a synthetic intermediate bearing both an N-Fmoc and an N-Moc group can be selectively deprotected at either site by choosing acidic or basic reagents, respectively.
This application note provides a comprehensive protocol for the acidic cleavage of the Moc group from Moc-Val-OH, a common protected amino acid, using trifluoroacetic acid (TFA).
Principle and Mechanism of Acid-Catalyzed Deprotection
The deprotection of the Moc group proceeds via an acid-catalyzed hydrolysis mechanism. The carbamate linkage, while stable under neutral and basic conditions, is susceptible to cleavage by strong acids like trifluoroacetic acid (TFA).
The mechanism can be described in the following steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (H⁺ from TFA). This step increases the electrophilicity of the carbonyl carbon.
-
Cleavage: The C-O bond between the carbonyl carbon and the methoxy group is cleaved. In the context of N-Moc deprotection, the cleavage typically occurs at the alkyl-oxygen bond, facilitated by the stability of the resulting carbamic acid intermediate.
-
Decarboxylation: The resulting N-valine carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide (CO₂).
-
Protonated Product: The final products are the protonated L-valine (as a trifluoroacetate salt) and methanol.
This mechanism is analogous to the well-established acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group, which also relies on acid to initiate cleavage.[5]
Caption: Workflow for the deprotection of Moc-Val-OH.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| N-(Methoxycarbonyl)-L-valine (Moc-Val-OH) | >98% | TCI, etc. | CAS: 74761-42-5 |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich, etc. | Corrosive! Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Diethyl Ether | Anhydrous | Standard Supplier | For precipitation. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier | For TLC/HPLC |
| Hexanes | HPLC Grade | Standard Supplier | For TLC/HPLC |
| Round-bottom flask | - | - | Appropriate size for reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Rotary evaporator | - | - | For solvent removal. |
| Buchner funnel and filter paper | - | - | For product isolation. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
Step-by-Step Deprotection Protocol
This protocol is based on a 1.0 g scale of Moc-Val-OH.
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-(Methoxycarbonyl)-L-valine (1.0 g, 5.71 mmol).
-
Add anhydrous dichloromethane (DCM, 10 mL) to the flask and stir until the solid is fully dissolved.
-
-
Deprotection Reaction:
-
In a chemical fume hood, carefully add trifluoroacetic acid (TFA, 10 mL) to the solution at room temperature. Caution: TFA is highly corrosive. [6] * Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture on a silica gel plate against a spot of the starting material. Elute with a mixture of ethyl acetate and hexanes (e.g., 1:1 with a few drops of acetic acid). The product (valine) will remain at the baseline, while the starting material will have a higher Rf value. The reaction is complete when the starting material spot has disappeared.
-
HPLC: Analyze aliquots of the reaction mixture to confirm the disappearance of the Moc-Val-OH peak and the appearance of the L-valine peak.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the DCM and TFA using a rotary evaporator. Co-evaporation with toluene (2 x 10 mL) can help remove residual TFA.
-
The resulting residue will be a viscous oil or semi-solid (the crude L-valine TFA salt).
-
Add cold diethyl ether (~30 mL) to the flask. Stir or sonicate the mixture vigorously to induce precipitation of a white solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold diethyl ether (2 x 15 mL) to remove any soluble organic impurities.
-
-
Drying and Characterization:
-
Dry the white solid under high vacuum to a constant weight.
-
The expected product is L-valine as its trifluoroacetate salt.
-
Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity. The typical yield is >95%.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves (nitrile gloves may not be sufficient for prolonged contact with DCM or TFA; check glove compatibility charts).
-
Fume Hood: All operations involving volatile solvents (DCM, ether) and corrosive reagents (TFA) must be performed in a certified chemical fume hood. [6]* Reagent Handling: Trifluoroacetic acid is extremely corrosive and can cause severe burns. Handle with extreme caution. Avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or TFA activity. | Extend the reaction time to 3-4 hours. Ensure the TFA is of high purity and not old stock. |
| Product is an oil, not a solid | Residual solvent or TFA. Inherent property of the salt. | Ensure complete removal of solvents on the rotary evaporator. Try co-evaporation with toluene. If it remains oily, proceed with purification or use directly if purity is sufficient. |
| Low Yield | Product loss during filtration or transfer. Incomplete precipitation. | Ensure the precipitation solvent (ether) is cold. Use a minimal amount of solvent for transfers. Scrape the flask thoroughly. |
Conclusion
The deprotection of Moc-Val-OH using trifluoroacetic acid is a straightforward and highly efficient procedure for generating free L-valine. The acid-labile nature of the Moc group makes it an excellent orthogonal partner to base-labile protecting groups like Fmoc, providing critical flexibility in the design of complex synthetic pathways. By following the detailed protocol and safety guidelines outlined in this document, researchers can reliably perform this transformation with high yield and purity.
References
-
Gal-Moscovici, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1439. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
Fields, C. G., et al. (1994). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Available at: [Link]
-
Houben-Weyl. (2005). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis, 21, 103-124. Available at: [Link]
-
Aapptec. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
- Google Patents. Synthesis method of N-methoxycarbonyl group-L-valine. CN105949085A.
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]
-
González, C. C., et al. (2011). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. European Journal of Organic Chemistry, 2011(3), 469-479. Available at: [Link]
-
American Chemical Society. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. J. Am. Chem. Soc. 2021, 143, 40, 16488–16494. Available at: [Link]
- Google Patents. Method for synthesizing D-valine. CN102070473B.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
National Institutes of Health. L-Valine. PubChem Compound Summary for CID 6287. Available at: [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in N-(Methoxycarbonyl)-L-valine Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the coupling of N-(Methoxycarbonyl)-L-valine (Moc-Val-OH). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate and troubleshoot common side reactions, ensuring the integrity and success of your synthesis.
N-(Methoxycarbonyl)-L-valine is a urethane-protected amino acid, a class of derivatives generally known to maintain their optical purity during activation.[1] However, the bulky isopropyl side chain of valine presents significant steric hindrance, which can slow down reaction kinetics and open pathways to several side reactions.[2][3] This guide will address the most frequently encountered issues, their underlying causes, and provide robust solutions.
Frequently Asked Questions (FAQs)
Question 1: My coupling reaction with Moc-Val-OH is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Low coupling efficiency with Moc-Val-OH is a common challenge primarily due to the steric hindrance from the valine side chain.[2] This bulkiness can impede the approach of the incoming nucleophile (the N-terminal amine of the peptide chain), leading to slow or incomplete reactions.
Causality and Troubleshooting:
-
Steric Hindrance: The isopropyl group of valine can physically block the reactive carboxyl group, making it difficult for the coupling reagents and the amine component to interact effectively.[4][5]
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), growing peptide chains, especially those rich in hydrophobic residues like valine, can aggregate.[3][6] This aggregation can physically prevent reagents from accessing the reactive sites, leading to failed couplings.[7]
Recommended Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient.[8] More potent reagents are often required for sterically hindered couplings.[9]
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to overnight) or moderately increasing the temperature can help drive the reaction to completion.[2][8] However, be cautious as prolonged times and higher temperatures can also increase the risk of racemization.
-
Double Coupling: Repeating the coupling step with fresh reagents is a common and effective strategy to ensure complete incorporation of the sterically hindered residue.[7][8]
-
Solvent Choice: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting peptide aggregation due to its superior solvating properties.[7]
Question 2: I'm observing a significant amount of the D-epimer in my final product. How can I suppress racemization during Moc-Val-OH coupling?
Answer:
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical side reaction in peptide synthesis.[10] While urethane-protected amino acids like Moc-Val-OH are generally resistant to racemization, it can still occur, especially under harsh conditions or with prolonged activation times.[1][11]
Mechanism of Racemization:
Racemization can proceed through two main pathways: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[1][12][13] The formation of this planar oxazolone ring allows for the easy abstraction and re-addition of the alpha-proton, leading to a loss of the original stereochemistry.[12]
.dot
Caption: Mechanism of Racemization via Oxazolone Intermediate.
Strategies to Minimize Racemization:
-
Use of Additives: The addition of a nucleophilic additive to the coupling reaction is highly effective at suppressing racemization.[14] These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation.
-
Hydroxybenzotriazole (HOBt): The classic additive, though less potent than others.[15]
-
1-hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at suppressing racemization.[1]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly efficient alternative to HOBt and HOAt.[1]
-
-
Choice of Base: The basicity and steric hindrance of the base used can significantly influence the rate of racemization.[13]
-
Control Pre-activation Time: Minimize the time the amino acid is pre-activated with the coupling reagent and base before the addition of the N-terminal amine.[8]
Question 3: My mass spectrometry analysis shows a product with a mass corresponding to the dipeptide minus water. What is this side product and how can I prevent its formation?
Answer:
This side product is likely a diketopiperazine (DKP).[16][17] DKP formation is an intramolecular cyclization reaction that can occur with a dipeptide, resulting in the cleavage of the dipeptide from the resin.[8] This is particularly problematic when the N-terminal amino acid is prone to cyclization, and the second amino acid is sterically hindered, like valine.
Mechanism of Diketopiperazine Formation:
After the deprotection of the N-terminal amine of the second amino acid in a resin-bound dipeptide, this free amine can perform a nucleophilic attack on the ester linkage of the first amino acid to the resin.[8] This results in the formation of a stable six-membered ring (the DKP) and cleavage from the solid support.[16][17]
.dot
Sources
- 1. bachem.com [bachem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-Val-OH
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of Fmoc-Val-OH, a notoriously challenging amino acid. As Senior Application Scientists, we provide this resource based on established best practices and field-proven insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Val-OH so difficult?
The primary challenge in coupling Fmoc-Val-OH lies in the steric hindrance caused by its bulky isopropyl side chain. This steric bulk physically obstructs the incoming N-terminal amine of the resin-bound peptide from efficiently attacking the activated carboxyl group of the Fmoc-Val-OH.[1][2] This slow reaction kinetic can lead to incomplete coupling, resulting in deletion sequences and a lower purity of the final peptide product.
Q2: What are the immediate signs of an incomplete Fmoc-Val-OH coupling?
The most reliable indicator of an incomplete coupling reaction is a positive result from a qualitative ninhydrin (Kaiser) test performed on a few resin beads after the coupling step.[3][4] A deep blue color on the beads and in the solution indicates a significant presence of unreacted primary amines on the peptide-resin, signifying that the coupling has failed or is incomplete.[3][5]
Q3: Which coupling reagents are generally recommended for Fmoc-Val-OH?
For sterically hindered amino acids like Valine, standard carbodiimide reagents such as DIC, especially when used alone, may not be sufficient. More potent in-situ activating reagents are highly recommended. These include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are significantly more effective. Experimental evidence consistently shows HATU to be superior to HBTU for difficult couplings, as it forms a more reactive intermediate that better overcomes steric barriers.[6][7][8]
-
Phosphonium salts: PyBOP and PyAOP are also powerful activating agents suitable for such challenging couplings.
The use of additives like Oxyma Pure or HOAt alongside these reagents is crucial for enhancing coupling efficiency and minimizing the risk of racemization.[9][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the Fmoc-Val-OH coupling stage and provides a logical workflow for resolving them.
Problem: My Kaiser test is strongly positive (dark blue) after the initial coupling.
A strong positive Kaiser test indicates a failed or severely incomplete coupling.
Causality: The activation energy for the coupling was not overcome due to a combination of steric hindrance, suboptimal reagent choice, or insufficient reaction time.
Solutions:
-
Immediate Recoupling (Double Coupling): Do not proceed to the next deprotection step. Immediately perform a second coupling reaction.[1] This is the most common and effective strategy. Prepare a fresh solution of activated Fmoc-Val-OH and repeat the entire coupling procedure.[11]
-
Reagent Re-evaluation: If you are using a milder reagent system (e.g., DIC/HOBt), it is advisable to switch to a more potent one like HATU/DIPEA for the recoupling step and for subsequent hindered couplings.[7]
-
Extend Reaction Time: Sterically hindered couplings are kinetically slow. Increasing the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.
-
Increase Temperature: Elevating the reaction temperature to 35-50°C can help overcome the activation energy by disrupting potential peptide aggregation on the resin and increasing molecular motion.[1] However, this must be done cautiously as excessive heat can increase the risk of racemization.[1] Microwave-assisted synthesis is a highly effective method for applying controlled heat to drive difficult couplings to completion.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing an incomplete coupling event.
Caption: Troubleshooting workflow for incomplete Fmoc-Val-OH coupling.
Problem: My final peptide is showing a significant deletion peak at the Valine position in HPLC/MS.
This is a confirmation of a systematic coupling failure at the Fmoc-Val-OH step during synthesis.
Causality: The conditions used for the Valine coupling were insufficient across the entire synthesis, leading to a large population of peptide chains that lack this residue.
Preventative Measures for Future Syntheses:
-
Optimize Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) can reduce steric interactions between growing peptide chains, making the N-terminal amine more accessible.[1]
-
Solvent Choice: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF), which can help to reduce peptide aggregation and improve coupling efficiency.
-
Prophylactic Double Coupling: For sequences known to be difficult or containing multiple hindered residues, it is often best to program a routine double coupling for Fmoc-Val-OH from the outset.[1][11]
Problem: I'm concerned about racemization of Valine.
Racemization is a critical side reaction where the stereochemistry of the amino acid is inverted (L- to D-), which can severely impact the biological activity of the final peptide.
Causality: The risk of racemization increases with over-activation of the amino acid, prolonged exposure to base, and elevated temperatures. The choice of base is particularly critical.[12][13]
Mitigation Strategies:
-
Base Selection: The basicity and steric hindrance of the base used during coupling significantly influence racemization.[13] While DIPEA is commonly used, a weaker, more sterically hindered base like 2,4,6-collidine (TMP) is recommended to minimize racemization risk, especially during fragment condensation or when using highly activating reagents.[9][13]
-
Use of Additives: The presence of additives like HOAt or Oxyma Pure is essential as they form active esters that are highly reactive but less prone to racemization than other intermediates.[13]
-
Control Temperature: While heat can improve coupling, it also accelerates racemization.[1] Use the lowest effective temperature, and consider microwave heating for its ability to provide rapid, controlled heating cycles, which can minimize the total time at elevated temperatures.
Data & Reagent Comparison
The selection of the right coupling reagent is paramount. The table below summarizes the characteristics of commonly used reagents for difficult couplings.
| Reagent | Type | Relative Potency | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | Often insufficient for severely hindered couplings like Val-Val. |
| HBTU | Uronium Salt | High | Moderate | A very common and effective "workhorse" reagent. |
| HATU | Uronium Salt | Very High | Lower than HBTU | Generally considered superior to HBTU for hindered couplings due to the reactivity of the HOAt-based active ester.[7][8] |
| PyBOP | Phosphonium Salt | High | Moderate | Effective, but produces carcinogenic HMPA as a byproduct. |
| COMU | Uronium Salt | Very High | Low | Efficiency is comparable to HATU, but it is based on the safer Oxyma Pure additive and has better solubility.[9] |
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling using HATU
This protocol is recommended as a first-line approach for a single coupling of Fmoc-Val-OH.
-
Resin Preparation: After successful deprotection of the N-terminal Fmoc group (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Val-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activation: Allow the activation solution to stand for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the drained peptide-resin. Agitate the reaction vessel at room temperature for 45-60 minutes.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Verification: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Prophylactic Double Coupling
Use this protocol for sequences known to be difficult or if the single coupling (Protocol 1) yields a faintly positive Kaiser test.
-
First Coupling: Perform steps 1-5 from Protocol 1.
-
Second Coupling: Without performing a Kaiser test, immediately repeat the coupling step. Prepare a fresh activation solution (Step 2 from Protocol 1) and add it to the resin. Agitate for another 45-60 minutes.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next cycle.
-
Verification: Perform a Kaiser test. The result should be negative (yellow/clear solution and beads).
Protocol 3: The Qualitative Kaiser (Ninhydrin) Test
This test is a critical checkpoint to validate the completion of each coupling step.[3][5]
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube after the coupling and washing steps.
-
Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (A: Ninhydrin in ethanol, B: Phenol in ethanol, C: Potassium cyanide in pyridine). Note: Reagent formulations can vary between suppliers.[3][4][5]
-
Observation & Interpretation:
Mechanism Visualization: Steric Hindrance in Valine Coupling
The diagram below illustrates the challenge posed by the bulky side chain of Valine during the coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. biotage.com [biotage.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Navigating the Stability of N-(Methoxycarbonyl)-L-valine in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-(Methoxycarbonyl)-L-valine (Moc-Val-OH). This guide is designed to provide you, our valued researchers and drug development partners, with in-depth technical insights and practical troubleshooting advice to address the stability challenges of Moc-Val-OH in solution. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your starting materials and intermediates. This document will equip you with the knowledge to anticipate, identify, and mitigate stability issues, ensuring the robustness and reproducibility of your experiments.
Understanding the Molecule: N-(Methoxycarbonyl)-L-valine
N-(Methoxycarbonyl)-L-valine is a derivative of the essential amino acid L-valine, where a methoxycarbonyl group is attached to the alpha-amino group.[1][2] This modification is frequently employed in peptide synthesis and as a building block in the development of novel therapeutics.[1] While the methoxycarbonyl protecting group offers advantages in synthetic chemistry, its stability in solution can be a significant concern, primarily due to the susceptibility of the carbamate linkage to hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of N-(Methoxycarbonyl)-L-valine in solution.
1. Why is the purity of my N-(Methoxycarbonyl)-L-valine solution decreasing over time?
The most probable cause for a decrease in the purity of your Moc-Val-OH solution is chemical degradation, specifically hydrolysis of the methoxycarbonyl group. This reaction cleaves the carbamate bond, yielding L-valine, methanol, and carbon dioxide as the primary degradation products. The rate of this hydrolysis is highly dependent on the solution's pH, temperature, and the presence of certain catalysts.
2. At what pH is N-(Methoxycarbonyl)-L-valine most stable?
N-(Methoxycarbonyl)-L-valine exhibits its greatest stability in slightly acidic to neutral aqueous solutions (pH 4-7). Under these conditions, the rate of hydrolysis is minimized. Conversely, the stability significantly decreases in both strongly acidic and, particularly, in basic conditions.
3. How does temperature affect the stability of the solution?
As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis of N-(Methoxycarbonyl)-L-valine.[3] For every 10°C increase in temperature, the degradation rate can increase by a factor of approximately 5.[4] Therefore, it is crucial to store and handle solutions at controlled, and preferably reduced, temperatures to maintain their integrity.
4. I'm observing an unexpected loss of my compound during my reaction in a basic solution. What is happening?
Basic conditions (pH > 7) significantly accelerate the hydrolysis of the carbamate bond in N-(Methoxycarbonyl)-L-valine.[5] The hydroxide ions in the solution act as a potent nucleophile, attacking the carbonyl carbon of the methoxycarbonyl group and initiating the degradation cascade. If your experimental protocol requires basic conditions, it is imperative to minimize the exposure time of Moc-Val-OH to these conditions and to use the lowest effective temperature.
5. Can I use a stock solution of N-(Methoxycarbonyl)-L-valine that was prepared a week ago and stored at room temperature?
It is strongly discouraged to use aged stock solutions of N-(Methoxycarbonyl)-L-valine stored at room temperature, especially if the pH of the solvent is not controlled to be in the optimal stability range (pH 4-7). Significant degradation may have occurred, leading to inaccurate concentrations and the presence of impurities (L-valine) that could interfere with your experiment. It is always best practice to prepare fresh solutions immediately before use. If a solution must be stored, it should be kept at a low temperature (2-8°C) and in a buffered solution within the optimal pH range.
6. What are the best practices for preparing and storing N-(Methoxycarbonyl)-L-valine solutions?
To ensure the maximum stability of your N-(Methoxycarbonyl)-L-valine solutions, adhere to the following guidelines:
-
Solvent Selection: Use high-purity water or a buffered solution with a pH between 4 and 7.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Temperature Control: If storage is necessary, store the solution at 2-8°C and for the shortest duration possible. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of the solid material, it is recommended to keep it in a cool, dark, and dry place.[2]
In-Depth Technical Analysis: The Science Behind the Instability
The primary degradation pathway for N-(Methoxycarbonyl)-L-valine in aqueous solution is hydrolysis of the carbamate functional group. This reaction can be catalyzed by both acid and base, although the base-catalyzed pathway is generally much faster.
Degradation Pathway
Caption: Hydrolysis of N-(Methoxycarbonyl)-L-valine proceeds via a tetrahedral intermediate.
Mechanism of Hydrolysis:
-
Neutral Conditions: In neutral water, a water molecule acts as the nucleophile, attacking the carbonyl carbon of the methoxycarbonyl group. This is a relatively slow process.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This leads to the formation of an unstable tetrahedral intermediate that rapidly collapses to form L-valine, methanol, and carbonate/bicarbonate. This pathway is typically the most significant contributor to degradation.
Quantitative Stability Profile
While specific kinetic data for N-(Methoxycarbonyl)-L-valine is not extensively published, the following table provides a qualitative and estimated stability profile based on the general behavior of N-alkoxycarbonyl amino acids.
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Product |
| Optimal | 4.0 - 7.0 | 2-8°C | High | Minimal |
| Sub-optimal | 4.0 - 7.0 | Room Temp (20-25°C) | Moderate | L-Valine |
| Acidic | < 4.0 | Room Temp (20-25°C) | Low to Moderate | L-Valine |
| Basic | > 7.0 | Room Temp (20-25°C) | Very Low | L-Valine |
| Elevated Temp. | Any | > 30°C | Very Low | L-Valine |
Experimental Protocols
To empower you to assess the stability of your own N-(Methoxycarbonyl)-L-valine solutions, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7][8][9]
Objective: To intentionally degrade N-(Methoxycarbonyl)-L-valine under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
N-(Methoxycarbonyl)-L-valine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-(Methoxycarbonyl)-L-valine in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Keep 1 mL of the stock solution at an elevated temperature (e.g., 60°C).
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis samples): Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study of N-(Methoxycarbonyl)-L-valine.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating and quantifying N-(Methoxycarbonyl)-L-valine from its primary degradation product, L-valine.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a standard solution of N-(Methoxycarbonyl)-L-valine (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a standard solution of L-valine (e.g., 100 µg/mL) in the mobile phase.
-
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to an appropriate concentration.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the peak areas of N-(Methoxycarbonyl)-L-valine and L-valine in the chromatograms. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product.
References
- Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in a cGMP Kilo-Scale Process. Royal Society of Chemistry. (2014).
- N-(Methoxycarbonyl)-L-valine | 74761-42-5. Tokyo Chemical Industry (India) Pvt. Ltd.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.
- Temperature dependence of amino acid hydrophobicities. PMC.
- Chromatogram of Fmoc-Val-OH deprotection kinetics test with the 20% solution of piperidine in DMF.
- Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study. PubMed. (2015).
- Hydrolysis Rates for Various pH Levels.
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH. (2022).
- Kinetics of peptide hydrolysis and amino acid decomposition at high temper
- Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. PubMed Central. (2022).
- HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbon
- Temperature dependence of amino acid hydrophobicities. PubMed - NIH. (2015).
- N-(Methoxycarbonyl)-L-valine | CAS 74761-42-5. CymitQuimica.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Effect of hydrolysis temperature on the content of amino acids.
- hydrolysis rate constants: Topics by Science.gov. Science.gov.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022).
- Tin(II) hydrolysis constants. NECTAR COST.
- Kinetics of peptide hydrolysis and amino acid decomposition at high temper
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- N-(Methoxycarbonyl)-L-valine | CAS 74761-42-5. Chemical Amino / Alfa Chemistry.
- N-(Methoxycarbonyl)-L-valine Formula - ECHEMI.
Sources
- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. N-(Methoxycarbonyl)-L-valine | 74761-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Racemization During Fmoc-Val-OH Incorporation
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization, specifically during the incorporation of (9-fluorenylmethoxycarbonyl)methionine-Valine (Fmoc-Val-OH). Due to the steric hindrance of its beta-branched side chain, Valine is a well-known difficult amino acid to couple efficiently and with high chiral purity. This resource provides in-depth troubleshooting advice, explains the underlying chemical mechanisms, and offers validated protocols to maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Val-OH particularly prone to racemization during coupling?
A1: The primary reason lies in the steric bulk of the valine side chain. This steric hindrance slows down the desired aminolysis reaction, where the N-terminal amine of the growing peptide chain attacks the activated carboxyl group of Fmoc-Val-OH.[1][2] This delay provides a larger window of opportunity for the competing racemization pathway to occur. Racemization, or more accurately epimerization in the context of a peptide chain, happens primarily through the formation of a 5(4H)-oxazolone intermediate.[3][4] The longer the activated amino acid exists in the reaction mixture without coupling, the higher the probability of oxazolone formation and subsequent loss of stereochemical integrity.[5]
Q2: I'm observing a significant amount of D-Val in my peptide. What is the most likely cause?
A2: The most common culprits for increased D-Val incorporation are suboptimal coupling conditions. These can include:
-
Prolonged activation times: Allowing the Fmoc-Val-OH to sit for too long after activation but before addition to the resin increases the chance of oxazolone formation.
-
Inappropriate coupling reagents: Some coupling reagents are more "potent" than others and can lead to higher rates of racemization, especially with sterically hindered residues.
-
Excessively strong base or incorrect base concentration: The base used in the coupling reaction plays a critical role. Strong bases can directly abstract the alpha-proton of the activated amino acid, leading to racemization.[4][6]
-
Elevated temperatures: Higher temperatures, while often used to drive difficult couplings, can also accelerate the rate of racemization.[5]
Q3: Can my choice of solvent impact the level of racemization?
A3: Yes, the solvent can influence racemization. While highly polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common in solid-phase peptide synthesis (SPPS) for their excellent solvating properties, some studies suggest that less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can sometimes reduce racemization, particularly when using specific coupling reagents.[1] However, the solubility of the growing peptide chain must be maintained, so a solvent switch should be approached with caution. The combination of DIC/Oxyma Pure has been shown to effectively dissolve Fmoc-Val-OH in various solvent systems, offering flexibility.[7]
Understanding the Mechanism of Racemization
Racemization during peptide coupling primarily proceeds through two mechanisms: direct enolization or, more commonly, via a 5(4H)-oxazolone intermediate. The urethane-based protection of the N-terminus by the Fmoc group generally suppresses direct enolization for single amino acid couplings. However, the oxazolone pathway remains a significant risk, especially for sterically hindered amino acids.
Caption: Mechanism of racemization via the oxazolone pathway.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving racemization issues during Fmoc-Val-OH incorporation.
| Symptom | Potential Cause | Recommended Solution |
| High D-Val content confirmed by chiral analysis | 1. Coupling reagent and base combination is too harsh. | Switch to a coupling reagent system known for lower racemization potential. A combination of a carbodiimide like DIC with an additive such as Oxyma Pure or HOBt is often a good choice.[3][7] Use a weaker, non-nucleophilic base like 2,4,6-collidine instead of DIPEA.[5][6] |
| 2. Pre-activation time is too long. | Minimize the time between the activation of Fmoc-Val-OH and its addition to the resin-bound peptide. For sterically hindered amino acids, in-situ activation is often preferred. | |
| 3. Coupling temperature is too high. | If using elevated temperatures (e.g., in microwave-assisted synthesis), reduce the temperature for the Valine coupling step. For Cysteine and Histidine, lowering the temperature from 80°C to 50°C has been shown to limit racemization.[5] A similar approach can be beneficial for Valine. | |
| Slow or incomplete coupling of Fmoc-Val-OH | 1. Steric hindrance is impeding the reaction. | Double couple the Fmoc-Val-OH. Ensure the first coupling has gone to completion as much as possible before proceeding. Use a more potent coupling reagent like HATU or HCTU, but be mindful of the increased risk of racemization and optimize other parameters accordingly. |
| 2. Peptide aggregation on the resin. | Switch to a more effective solvent for disrupting secondary structures, such as NMP, or add a small percentage of DMSO. Consider using a lower substitution resin to increase the distance between peptide chains. |
Recommended Protocols for Minimizing Racemization
The selection of the appropriate coupling strategy is paramount for suppressing epimerization. Below are two validated protocols for the incorporation of Fmoc-Val-OH.
Protocol 1: DIC/Oxyma Pure Method (Low Racemization)
This method is highly recommended for sterically hindered amino acids as the formation of the Oxyma-ester is rapid and less prone to racemization than O-acylisourea intermediates.
Materials:
-
Fmoc-Val-OH (3-5 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (3-5 equivalents)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)
-
DMF or NMP as solvent
-
Resin-bound peptide with free N-terminal amine
Procedure:
-
Swell the resin in the reaction solvent.
-
In a separate vessel, dissolve Fmoc-Val-OH and Oxyma Pure in the reaction solvent.
-
Add DIC to the amino acid/Oxyma Pure solution and allow for a brief pre-activation of 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction using a qualitative test (e.g., Kaiser or Chloranil test).
-
If the coupling is incomplete, wash the resin and perform a second coupling.
Protocol 2: HATU/Collidine Method (For Difficult Couplings)
This protocol utilizes a more potent phosphonium salt-based reagent, which can be effective for very difficult couplings. The use of the weaker base, collidine, helps to mitigate the increased risk of racemization associated with HATU.
Materials:
-
Fmoc-Val-OH (3-5 equivalents)
-
HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) (2.9-4.9 equivalents)
-
2,4,6-Collidine (6-10 equivalents)
-
DMF or NMP as solvent
-
Resin-bound peptide with free N-terminal amine
Procedure:
-
Swell the resin in the reaction solvent.
-
In a separate vessel, dissolve Fmoc-Val-OH, HATU, and collidine in the reaction solvent.
-
Allow for a short pre-activation time of 1-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 30-60 minutes at room temperature.
-
Monitor the reaction for completion.
-
Wash the resin thoroughly after the coupling is complete.
Experimental Workflow for Racemization Analysis
To quantitatively assess the level of racemization, a robust analytical workflow is required.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
preventing side product formation in peptide synthesis with Moc-Val-OH
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of N-Methoxycarbonyl-L-valine (Moc-Val-OH) in peptide synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you prevent side product formation and ensure the integrity of your synthesis.
I. Understanding the Challenges with Moc-Val-OH
While valine is not typically associated with the high rates of side reactions seen with amino acids like cysteine or histidine, its use, particularly with the Moc protecting group, is not without potential pitfalls. The primary challenges stem from the steric hindrance of the isopropyl side chain and the potential for epimerization under certain coupling conditions. This guide will provide a framework for troubleshooting and preventing these and other side reactions.
II. Troubleshooting Guide: Common Side Products and Their Prevention
This section addresses specific side products that may be encountered when using Moc-Val-OH and provides detailed protocols for their mitigation.
Problem 1: Epimerization of the Valine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the final peptide, often visible as a closely eluting peak in HPLC analysis.
-
Mass spectrometry analysis will show a product with the correct mass but different retention time.
Causality: Epimerization, the change in configuration at the α-carbon, can occur during the activation of the carboxylic acid group of Moc-Val-OH.[1][2] The formation of an oxazolone intermediate is a common mechanism for this side reaction. While less common for valine compared to other amino acids, it can be promoted by certain coupling reagents and basic conditions.[1][2]
Prevention Strategies & Protocols:
Strategy 1: Choice of Coupling Reagent and Additive
The choice of coupling reagent is critical in minimizing epimerization.[3] Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can lead to higher rates of racemization if used alone.[4] The addition of a racemization suppressant is highly recommended.[1][2]
-
Recommended Reagents:
-
DIC/OxymaPure®: OxymaPure® (ethyl cyanohydroxyiminoacetate) is a highly effective and non-explosive alternative to HOBt for suppressing racemization.
-
HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent coupling reagent that generally results in low epimerization.
-
Protocol: Low-Epimerization Coupling of Moc-Val-OH
-
Amino Acid Preparation: Dissolve Moc-Val-OH (1.5 eq) and OxymaPure® (1.5 eq) in DMF.
-
Activation: Add DIC (1.5 eq) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Moc-Val-OH solution to the resin-bound peptide, which has been deprotected and washed.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate test to ensure complete coupling.
Strategy 2: Control of Base
The presence of excess base, particularly tertiary amines like Diisopropylethylamine (DIPEA), can promote epimerization. It is crucial to use the minimum amount of base necessary to neutralize the resin and facilitate the coupling reaction.
Table 1: Impact of Coupling Conditions on Epimerization
| Coupling Reagent | Additive | Base (eq) | Relative Epimerization Risk |
| DIC | None | 1.0 DIPEA | High |
| DIC | HOBt | 1.0 DIPEA | Moderate |
| DIC | OxymaPure® | 1.0 DIPEA | Low |
| HATU | None | 2.0 DIPEA | Low |
| COMU | None | 2.0 DIPEA | Very Low |
Problem 2: Incomplete Coupling and Deletion Sequences
Symptoms:
-
Presence of a peptide species with a mass corresponding to the sequence lacking the valine residue.
-
A negative Kaiser test after coupling, indicating unreacted primary amines.
Causality: The bulky isopropyl side chain of valine can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly problematic when coupling to another sterically hindered amino acid.
Prevention Strategies & Protocols:
Strategy 1: Extended Coupling Times and Double Coupling
For sterically hindered couplings, extending the reaction time or performing a second coupling can improve yields.
Protocol: Double Coupling for Sterically Hindered Residues
-
First Coupling: Perform the initial coupling of Moc-Val-OH as described in the low-epimerization protocol.
-
Wash: After the first coupling, thoroughly wash the resin with DMF.
-
Second Coupling: Prepare a fresh solution of activated Moc-Val-OH and repeat the coupling step.
-
Monitoring: Perform a Kaiser test after the second coupling to confirm completion.
Strategy 2: Use of High-Potency Coupling Reagents
Uronium/aminium-based reagents are generally more effective for difficult couplings.
-
Recommended Reagents:
-
HBTU/DIPEA: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU/DIPEA: ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Moc protecting group over the more common Fmoc group?
The N-Methoxycarbonyl (Moc) protecting group is a urethane-type protecting group similar to Fmoc and Boc. Its stability and cleavage conditions are key determinants of its application. While less common in standard solid-phase peptide synthesis (SPPS) compared to Fmoc, it may be employed in specific synthetic strategies where orthogonal deprotection schemes are required. The stability of the Moc group is generally greater than that of the Boc group to acidic conditions and it is cleaved under conditions that do not affect Fmoc, such as catalytic hydrogenation or strong acid treatment.
Q2: How should Moc-Val-OH be stored to ensure its stability?
Like most amino acid derivatives, Moc-Val-OH should be stored in a cool, dry place to prevent degradation.[5][6] Recommended storage conditions are typically 2-8°C in a desiccated environment.[7] Avoid exposure to moisture and light. Under these conditions, the compound is stable for extended periods.[8]
Q3: Can I use the same deprotection conditions for Moc as for Fmoc?
No, the deprotection chemistries are different. The Fmoc group is base-labile and is typically removed using a solution of piperidine in DMF.[9] The Moc group is more robust and requires different cleavage conditions, often involving catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids, depending on the specific synthetic strategy. This orthogonality is a key feature when designing complex syntheses.
Q4: What analytical techniques are best for detecting side products from Moc-Val-OH coupling?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.
-
HPLC: Provides a quantitative measure of purity and can resolve diastereomers resulting from epimerization.
-
MS: Confirms the molecular weight of the desired peptide and can identify deletion sequences or other adducts.
IV. Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Moc-Val-OH Coupling
Caption: Troubleshooting workflow for Moc-Val-OH coupling.
V. References
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Advanced ChemTech. (n.d.). Fmoc-Val-OH – an Fmoc protected valine derivative.
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
-
MedChemExpress. (n.d.). Fmoc-L-Val-OH (FMOC-L-valine) | Amino Acid Derivative.
-
Rehman, M. M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate.
-
ResearchGate. (n.d.). (a). Chromatogram of Fmoc-Val-OH deprotection kinetics test with the 20% solution of piperidine in DMF. Legend.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
Bachem. (n.d.). Avoiding epimerization in peptide synthesis.
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
(n.d.). STABILITY: PHYSICAL AND CHEMICAL.
-
ResearchGate. (n.d.). Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3....
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). Fmoc-Val-OH = 98.0 HPLC 68858-20-8.
-
(2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
-
APExBIO. (n.d.). Fmoc-Val-OH - Protected Amino Acid for Peptide Synthesis.
-
ResearchGate. (2025, August 6). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
-
(2025, November 18). Impact of Storage Conditions and Premix Type on Fat-Soluble Vitamin Stability.
-
AAPPTec. (n.d.). MSDS AMV101 Moc-Val-OH.pdf - Safety Data Sheet.
Sources
- 1. peptide.com [peptide.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Val-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to Nα-Protecting Groups in Peptide Synthesis: Boc-Val-OH vs. Moc-Val-OH
For researchers and professionals in drug development, the selection of appropriate protecting groups is a cornerstone of successful peptide synthesis. This choice dictates the synthetic strategy, influences yield and purity, and ultimately impacts the viability of a manufacturing process. While the tert-butyloxycarbonyl (Boc) group has long been a workhorse in the field, particularly for sterically hindered amino acids like L-valine, alternative protecting groups are utilized for specific strategic advantages.
This guide provides an in-depth comparison of the well-established Boc-Val-OH and the less conventional N-(Methoxycarbonyl)-L-valine (Moc-Val-OH) . We will move beyond a simple list of properties to explain the causality behind experimental choices, offering field-proven insights for selecting the optimal reagent for your specific application. While direct head-to-head data in iterative peptide synthesis is scarce for the Moc group, a robust comparison can be made based on chemical principles and its documented applications.
The Fundamental Role of Nα-Protection in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[1] The ideal protecting group should be stable during the coupling reaction and easily removed under conditions that do not affect the peptide backbone or other protecting groups on the amino acid side chains.[1] This principle of selective removal, known as orthogonality , is fundamental to synthesizing complex peptides.[1][2]
The two dominant strategies are based on the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][4] Valine, a β-branched amino acid, is notoriously challenging due to the steric hindrance around its α-carbon, which can impede coupling efficiency, making the choice of protecting group particularly critical.
Boc-Val-OH: The Industry Standard for Acid-Labile Strategy
The Boc group is a cornerstone of the original Merrifield solid-phase synthesis methodology. Its widespread use is a testament to its reliability and well-understood chemistry.
Chemical Strategy: The Boc/Bzl Approach
The Boc strategy employs the acid-labile Boc group for temporary Nα-protection.[3] Each synthesis cycle involves the removal of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by a neutralization step before the next coupling reaction.[5] Side-chain protecting groups are typically benzyl-based (e.g., Bzl), which are stable to TFA but are cleaved in the final step with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This difference in acid lability, while not strictly orthogonal, provides the necessary selectivity for a successful synthesis.
Performance and Efficacy
-
Coupling Efficiency: The combination of valine's bulky isopropyl side chain and the sterically demanding tert-butyl group of Boc-OH can make coupling reactions challenging. Incomplete couplings are common, often necessitating double coupling protocols or the use of potent activating agents like HBTU or HATU to achieve satisfactory yields.
-
Racemization Control: As a urethane-type protecting group, the Boc group is highly effective at suppressing racemization during the activation step. The electronic structure of the urethane bond reduces the acidity of the α-proton, minimizing the risk of epimerization.
-
Potential Side Reactions: The primary drawback of the Boc strategy is the repeated exposure of the entire peptide chain to acid during each deprotection cycle. This can lead to the degradation of sensitive residues or the cleavage of certain acid-labile side-chain protecting groups over the course of a long synthesis.
Validated Experimental Protocol: Boc-SPPS Cycle
This protocol describes a single, self-validating cycle for the incorporation of Boc-Val-OH.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF. This step is critical to liberate the free amine required for the subsequent coupling.
-
Washing: Wash the resin with DCM and DMF to remove excess base.
-
Coupling of Boc-Val-OH:
-
In a separate vessel, pre-activate Boc-Val-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU, 3-5 equivalents) and an amine base (e.g., DIEA, 6-10 equivalents) in DMF for several minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the reaction to proceed for 1-2 hours. For a sterically hindered residue like valine, a second coupling (repeating step 6) is often advisable.
-
-
Monitoring and Validation: After coupling, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and validates the completion of the coupling step.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, preparing it for the next deprotection cycle.
// Nodes start [label="Resin-Bound Peptide\n(N-terminally Boc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Step 1: Deprotection\n25-50% TFA in DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize [label="Step 2: Neutralization\n5-10% DIEA in DCM/DMF", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash (DCM/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Step 3: Coupling\nActivated Boc-Val-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash3 [label="Wash (DMF/DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; kaiser [label="Validation\nKaiser Test", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_cycle [label="Resin-Bound Peptide\n(Boc-Val Added)", fillcolor="#F1F3F4", fontcolor="#202124"]; recouple [label="Double Couple\n(Repeat Step 3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> deprotection; deprotection -> wash1; wash1 -> neutralize; neutralize -> wash2; wash2 -> coupling; coupling -> wash3; wash3 -> kaiser; kaiser -> end_cycle [label="Negative (Yellow)"]; kaiser -> recouple [label="Positive (Blue)"]; recouple -> coupling; end_cycle -> deprotection [label="Next Cycle", style=dashed]; }
Boc-SPPS Workflow for Valine Incorporation
Moc-Val-OH: A Specialized Building Block
N-(Methoxycarbonyl)-L-valine (Moc-Val-OH) is a valine derivative where the α-amino group is protected by a methoxycarbonyl group. While structurally similar to other urethane-type protecting groups, its chemical properties and applications differ significantly from Boc-Val-OH.
Physicochemical Properties and Theoretical Advantages
The most apparent difference is the size. The methoxycarbonyl group (CH₃O-CO-) is significantly smaller than the tert-butyloxycarbonyl group ((CH₃)₃C-O-CO-).
-
Theoretical Advantage - Reduced Steric Hindrance: From a purely structural standpoint, the smaller size of the Moc group should reduce steric hindrance during the coupling reaction. This could theoretically lead to faster coupling kinetics and higher efficiency, particularly for a challenging residue like valine. However, this remains a theoretical benefit in the context of iterative SPPS due to the challenges associated with its removal.
Chemical Strategy and the Deprotection Challenge
The utility of a protecting group is defined by its cleavage conditions. The Moc group is exceptionally stable.
-
Orthogonality: The Moc group is stable to the standard acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. This makes it fully orthogonal to both of the dominant SPPS strategies.
-
The Deprotection Problem: The stability of the Moc group is its defining feature and also its primary limitation for use as a temporary Nα-protecting group. There is no mild, high-yield deprotection protocol analogous to using TFA for Boc or piperidine for Fmoc. Cleavage of a simple methyl carbamate typically requires harsh conditions, such as strong saponification (e.g., concentrated NaOH or KOH) or aggressive reducing agents, which would readily degrade or modify the peptide chain.
Established Efficacy and Application
The literature and patent filings show that Moc-Val-OH is not used for iterative peptide synthesis. Instead, its stability makes it a valuable and widely used key intermediate for the synthesis of complex organic molecules, most notably in several blockbuster antiviral drugs.[6][7] In these multi-step syntheses, the Moc-protected valine is incorporated as a stable building block, and the Moc group is retained through numerous subsequent reaction steps. Its removal, if required, occurs at a much later stage of the synthesis under conditions tailored to the specific target molecule.
// Nodes start [label="Free Amine on\nGrowing Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Step 1: Coupling\nActivated Moc-Val-OH\n(Theoretically Efficient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; stable [label="Resin-Bound Peptide\n(Moc-Val Added)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Step 2: Nα-Deprotection\nNO STANDARD MILD PROCEDURE\n(Requires Harsh/Incompatible Conditions)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; stop [label="Iterative Synthesis Impractical", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges start -> coupling; coupling -> wash; wash -> stable; stable -> deprotection; deprotection -> stop; }
Conceptual Workflow for Moc-Val-OH Use
Head-to-Head Comparison
The following table summarizes the key attributes of Boc-Val-OH and Moc-Val-OH, providing a clear basis for their distinct applications.
| Feature | Boc-Val-OH | Moc-Val-OH |
| Protecting Group | tert-Butoxycarbonyl | Methoxycarbonyl |
| Structure | ((CH₃)₃C-O-CO)- | (CH₃O-CO)- |
| Relative Size | Bulky | Compact |
| Standard Nα-Deprotection | Moderately Strong Acid (e.g., 25-50% TFA) | No standard mild procedure for SPPS |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. | Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. |
| Coupling Efficiency | Can be challenging due to steric bulk; often requires double coupling. | Theoretically higher due to smaller size, but not practically relevant for SPPS. |
| Primary Application | Standard reagent for iterative Boc-strategy Solid-Phase Peptide Synthesis. | Stable, protected building block for multi-step organic synthesis (e.g., pharmaceuticals).[6][7] |
| Racemization Control | High (Urethane Type) | High (Urethane Type) |
Expert Analysis and Conclusion
The choice between Boc-Val-OH and Moc-Val-OH is not a matter of direct substitution but of strategic intent. Their efficacies must be evaluated within the context of their intended synthetic roles.
For the Peptide Synthesis Scientist: For the routine, iterative construction of peptides via solid-phase synthesis, Boc-Val-OH is the unequivocal choice . Its chemistry is robust, predictable, and supported by decades of research and optimization. The existence of a mild, reliable deprotection protocol is the single most important factor that establishes its utility for this purpose. The challenges of coupling its sterically hindered structure are well-documented and can be overcome with established protocols.
For the Drug Development and Process Chemist: Moc-Val-OH is a highly valuable, specialized building block for complex target-oriented synthesis . Its key feature is not its potential for removal, but its stability. In the synthesis of non-peptidic or complex modified peptide-like molecules, where a protected valine moiety needs to be carried through multiple reaction steps involving acidic, basic, or other conditions, the Moc group's resilience is a critical advantage. It is chosen precisely because it will not be cleaved under standard SPPS conditions.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available at: [Link]
- AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec. Available at: [Link]
- Van der poel, S., et al. (2021). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. ACS Publications. Available at: [Link]
- Wade, J. D., & G. A. Cain. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link]
- Li, G., Wu, F., & Gao, Y. (2016). Synthesis method of N-methoxycarbonyl group-L-valine. CN105949085A. Google Patents.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Georg Thieme Verlag.
- O'Donnell, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
- Wade, J. D., & Cain, G. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available at: [Link]
- Ahmadi, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
- 7. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Synthesis of Moc-Val-OH: Solution-Phase vs. Solid-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of N-Methoxycarbonyl-L-valine.
N-Methoxycarbonyl-L-valine (Moc-Val-OH) is a crucial N-protected amino acid derivative utilized in the synthesis of peptides and peptidomimetics. The methoxycarbonyl (Moc) protecting group offers an alternative to the more common Fmoc and Boc groups, with distinct advantages in specific synthetic contexts. The choice of synthetic route for Moc-Val-OH can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparative analysis of the two primary methodologies for its synthesis: traditional solution-phase chemistry and modern solid-phase techniques.
Introduction to Moc-Val-OH and its Synthetic Importance
The Moc protecting group is a simple carbamate that is stable under a range of conditions, yet can be cleaved when necessary. Its smaller size compared to Fmoc or Boc can sometimes improve the solubility and coupling efficiency of the protected amino acid. Moc-Val-OH, in particular, is a valuable building block for introducing a valine residue with a non-standard protecting group, which can be strategic in complex, multi-step peptide syntheses. The efficiency and purity of the initial Moc-Val-OH synthesis are paramount to the success of subsequent peptide elongation steps.
This guide will dissect two distinct synthetic pathways to Moc-Val-OH, providing detailed experimental protocols, a head-to-head comparison of key performance indicators, and a techno-economic analysis to inform your choice of methodology based on your specific research or production needs.
Route 1: Solution-Phase Synthesis of Moc-Val-OH
The solution-phase synthesis of Moc-Val-OH is a classical and well-established method. It involves the reaction of L-valine with a methoxycarbonylating agent in a suitable solvent system. A common and effective approach utilizes methyl chloroformate as the acylating agent in the presence of a base to neutralize the generated hydrochloric acid.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of L-valine, a nucleophile, attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which scavenges the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amino acid.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
L-Valine
-
Methanol or Ethanol
-
Triethylamine
-
Methyl Chloroformate
-
Hydrochloric Acid or Phosphoric Acid (for pH adjustment)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a reaction vessel, dissolve L-valine and triethylamine in methanol or ethanol.
-
Cool the mixture in an ice bath to control the exothermic reaction.
-
Slowly add methyl chloroformate dropwise to the stirred solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or LC-MS is recommended).
-
Concentrate the reaction mixture under reduced pressure to a slurry.
-
Add water to the residue and adjust the pH to 1.0-2.0 with hydrochloric acid or phosphoric acid to protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous phase with an organic solvent like ethyl acetate to remove any remaining organic impurities.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield Moc-Val-OH.
Advantages and Disadvantages of Solution-Phase Synthesis
Advantages:
-
Scalability: This method is readily scalable for large-scale industrial production.
-
Cost-Effective for Bulk Production: For large quantities, the cost of raw materials and solvents per unit of product can be lower.
-
Well-Established: The procedure is based on fundamental and well-understood organic chemistry principles.
Disadvantages:
-
Purification: The work-up and purification process can be more laborious, often requiring extraction and crystallization steps to remove byproducts and unreacted reagents.
-
Longer Reaction Times: Solution-phase reactions can sometimes be slower compared to their solid-phase counterparts.
-
Potential for Side Reactions: The presence of all reactants in a single phase can lead to a higher probability of side reactions, potentially impacting the final purity.
Route 2: Proposed Solid-Phase Synthesis of Moc-Val-OH
While not as commonly documented for Moc-Val-OH specifically, a solid-phase synthesis approach offers several advantages in terms of ease of purification and automation. This proposed method adapts the well-established principles of solid-phase peptide synthesis (SPPS) for the synthesis of this N-protected amino acid. The strategy involves the temporary protection of the carboxylic acid group on a solid support, followed by the N-methoxycarbonylation and subsequent cleavage from the resin.
Mechanistic Rationale
The key to this approach is the use of a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, to anchor the L-valine. This allows for the selective protection of the C-terminus. The free amino group of the resin-bound valine can then be acylated with methyl chloroformate. The final Moc-Val-OH product is then cleaved from the resin under mild acidic conditions that do not affect the Moc protecting group.
Experimental Protocol: Proposed Solid-Phase Synthesis
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
L-Valine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Dimethylformamide (DMF)
-
Methyl Chloroformate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling and Loading: Swell the 2-CTC resin in DCM. In a separate flask, dissolve L-valine and DIPEA in a mixture of DCM and DMF. Add this solution to the swollen resin and agitate for a specified time to allow for the attachment of L-valine to the resin.
-
Capping: After the loading is complete, cap any unreacted sites on the resin by adding methanol and agitating.
-
Washing: Thoroughly wash the resin with DCM and DMF to remove any excess reagents.
-
N-Methoxycarbonylation: Swell the resin-bound valine in DCM. Add a solution of methyl chloroformate and DIPEA in DCM to the resin and agitate until the reaction is complete (monitor using a colorimetric test like the Kaiser test).
-
Washing: Wash the resin extensively with DCM and DMF to remove excess methyl chloroformate and DIPEA.
-
Cleavage: Treat the resin with a solution of TFA in DCM (e.g., 1-5% TFA) for a short period. This will cleave the Moc-Val-OH from the resin.
-
Product Isolation: Filter the resin and collect the filtrate containing the product. Evaporate the solvent and TFA under reduced pressure to obtain the crude Moc-Val-OH.
-
Purification: The crude product can be purified by simple precipitation or a quick chromatographic step if necessary.
Advantages and Disadvantages of Solid-Phase Synthesis
Advantages:
-
Simplified Purification: The major advantage is the ease of purification, as excess reagents and byproducts are simply washed away by filtration.
-
High Purity: The thorough washing steps generally lead to a purer crude product.
-
Amenable to Automation: The repetitive nature of the washing and reaction steps makes this method highly suitable for automation.
-
Faster Reaction Times: The use of excess reagents can drive reactions to completion more quickly.
Disadvantages:
-
Higher Initial Cost: The cost of the solid-support resin and the larger volumes of solvents and reagents required for washing can make this method more expensive, especially for small-scale synthesis.
-
Lower Scalability (for single derivatives): While excellent for peptide synthesis, scaling up the synthesis of a single amino acid derivative on a solid support can be less efficient than solution-phase methods for very large quantities.
-
Resin Capacity: The loading capacity of the resin limits the amount of product that can be synthesized in a single batch.
Comparative Analysis: Head-to-Head Comparison
To provide a clear overview for decision-making, the following table summarizes the key performance and economic indicators for the two synthetic routes.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (Proposed) |
| Principle | Homogeneous reaction in solution | Heterogeneous reaction on a solid support |
| Typical Yield | Generally good to high, but can be variable depending on purification | Often high due to the use of excess reagents |
| Purity of Crude Product | Lower, requires more extensive purification | Higher, due to efficient removal of byproducts |
| Purification Method | Extraction, crystallization, chromatography | Simple filtration and washing; final product may require minimal purification |
| Reaction Time | Can be longer, often requiring several hours to overnight | Generally faster reaction cycles |
| Scalability | Highly scalable for bulk manufacturing | More suitable for small to medium scale; large-scale can be less economical |
| Cost-Effectiveness | More cost-effective for large-scale production | Can be more expensive for small scale due to resin and solvent costs |
| Automation Potential | Limited | High |
| Key Side Reactions | Formation of over-acylated products, dipeptides | Incomplete reactions, side-chain reactions if not properly protected |
Experimental Workflow Diagrams
Caption: Workflow for the solution-phase synthesis of Moc-Val-OH.
Caption: Proposed workflow for the solid-phase synthesis of Moc-Val-OH.
Techno-Economic Considerations
The choice between solution-phase and solid-phase synthesis often comes down to a cost-benefit analysis that is highly dependent on the scale of production.
-
Small-Scale (Research & Development): For laboratory-scale synthesis (milligrams to a few grams), the solid-phase approach is often preferred despite the higher initial cost of the resin. The time saved in purification and the higher purity of the crude product can outweigh the material costs. The ease of running multiple parallel syntheses is another significant advantage in an R&D setting.
-
Large-Scale (Industrial Production): For the production of kilograms or more of Moc-Val-OH, solution-phase synthesis is generally more economically viable. The cost of resins and the large volumes of high-purity solvents required for solid-phase synthesis become prohibitive at this scale. Furthermore, the infrastructure for large-scale solution-phase reactions is more commonly available in chemical manufacturing plants.
Conclusion and Recommendations
Both solution-phase and solid-phase synthesis routes offer viable pathways to N-Methoxycarbonyl-L-valine. The optimal choice is contingent on the specific requirements of the project.
-
For researchers and scientists in an R&D environment requiring high-purity Moc-Val-OH for small- to medium-scale peptide synthesis, the proposed solid-phase method offers significant advantages in terms of speed, purity, and ease of handling. The ability to quickly obtain a clean product for subsequent synthetic steps is often the primary concern.
-
For drug development professionals and chemical manufacturers focused on large-scale, cost-effective production of Moc-Val-OH as a raw material, the traditional solution-phase synthesis remains the more pragmatic and economical choice.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each methodology, as presented in this guide, will empower researchers and developers to make an informed decision that best aligns with their synthetic goals, budget, and timeline.
References
- Chinese Patent CN105949085A, "Synthesis method of N-methoxycarbonyl group-L-valine."
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. In Fmoc Solid Phase Peptide Synthesis (pp. 215-228). Oxford University Press.
A Comparative Guide to the Spectroscopic Validation of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Introduction
In the realm of pharmaceutical development and peptide synthesis, the unequivocal structural confirmation of building blocks is a cornerstone of scientific rigor. 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, also known as N-(Methoxycarbonyl)-L-valine (Moc-Val-OH), serves as a critical N-protected amino acid derivative.[1][2] Its purity and structural integrity are paramount for the successful synthesis of peptides and other complex molecules. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of Moc-Val-OH, presenting a framework for robust quality control and characterization. We will delve into the causality behind experimental choices and demonstrate how an integrated spectroscopic approach provides a self-validating system for structural elucidation.[3]
Molecular Structure and Analytical Overview
The fundamental validation of Moc-Val-OH hinges on confirming the connectivity and chemical environment of each atom within the molecule.
Chemical Structure:
-
IUPAC Name: (2S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid[1]
-
Molecular Formula: C₇H₁₃NO₄[4]
-
Molecular Weight: 175.18 g/mol [5]
A multi-technique approach is employed to probe different aspects of the molecular structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating the structure.
The following sections will detail the experimental protocols and compare the expected data with established literature values for each technique.
Experimental Workflow for Structural Validation
A systematic workflow ensures that the data collected from each technique is complementary and builds a cohesive structural proof.
Caption: Overall workflow for the spectroscopic validation of Moc-Val-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map out the molecular skeleton and identify neighboring atoms.
Expert Rationale for Experimental Choices
-
Solvent Selection: The choice of solvent is critical. While deuterated chloroform (CDCl₃) is a common solvent, N-protected amino acids can have limited solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it readily dissolves polar compounds and, importantly, its exchange rate with labile protons is slow enough to allow for the observation of N-H and O-H signals.[6] For this guide, DMSO-d₆ is the preferred solvent.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of Moc-Val-OH in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at 298 K. Standard acquisition parameters for structure elucidation should be used.
¹H NMR Data: Comparison and Validation
The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment gives rise to a distinct signal, whose integration corresponds to the number of protons, and whose multiplicity (splitting pattern) reveals the number of neighboring protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |
| -COOH | 12.0 - 13.0 | broad singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| -NH- | 7.2 - 7.8 | doublet (d) | 1H | Coupled to the α-H. The chemical shift is typical for a carbamate N-H proton. |
| α-H | 3.8 - 4.2 | doublet of doublets (dd) | 1H | Deshielded by the adjacent nitrogen and carbonyl group. It is coupled to both the N-H and the β-H. |
| -O-CH₃ | 3.5 - 3.7 | singlet (s) | 3H | Protons on the methoxy group are in a single environment with no adjacent protons, resulting in a singlet. |
| β-H | 2.0 - 2.3 | multiplet (m) | 1H | Coupled to the α-H and the six γ-protons of the two methyl groups. |
| γ-CH₃ | 0.8 - 1.0 | doublet (d) | 6H | The two methyl groups of the isopropyl moiety are diastereotopic but often appear as a single doublet or two closely spaced doublets, coupled to the β-H. |
¹³C NMR Data: Comparison and Validation
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |
| -COOH | 173 - 176 | The carboxylic acid carbonyl carbon is highly deshielded. |
| -N-C=O | 156 - 158 | The carbamate carbonyl carbon is also deshielded, typically appearing slightly upfield from the acid carbonyl. |
| α-C | 58 - 62 | The α-carbon is deshielded due to its attachment to the electronegative nitrogen atom. |
| -O-CH₃ | 51 - 53 | The methoxy carbon appears in a typical range for an sp³ carbon attached to oxygen. |
| β-C | 30 - 33 | The methine carbon of the isopropyl group. |
| γ-CH₃ | 18 - 20 | The two methyl carbons of the isopropyl group are typically equivalent or very close in chemical shift. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a modern, preferred method for solid samples as it requires minimal sample preparation compared to traditional KBr pellets.[7][8]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid Moc-Val-OH powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.
FT-IR Data: Comparison and Validation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Functional Group Confirmed |
| 3400 - 2500 | O-H stretch | Strong, Broad | Carboxylic Acid (-COOH) |
| ~3300 | N-H stretch | Medium | Carbamate (-NH) |
| 2960 - 2850 | C-H stretch (sp³) | Medium-Strong | Alkyl groups (isopropyl, methyl) |
| ~1720 | C=O stretch | Strong | Carbamate Carbonyl |
| ~1700 | C=O stretch | Strong | Carboxylic Acid Carbonyl |
| ~1520 | N-H bend | Medium | Carbamate (-NH) |
| 1250 - 1050 | C-O stretch | Strong | Carbamate & Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental composition. The fragmentation pattern offers additional proof of the structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like Moc-Val-OH, often leaving the molecular ion intact.[9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of Moc-Val-OH (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
Mass Spectrometry Data: Comparison and Validation
Given the molecular formula C₇H₁₃NO₄, the exact monoisotopic mass is 175.0845 Da.
| Ion Mode | Expected Adduct | Calculated m/z | Observed m/z |
| Positive | [M+H]⁺ | 176.0917 | ~176.1 |
| Positive | [M+Na]⁺ | 198.0737 | ~198.1 |
| Negative | [M-H]⁻ | 174.0772 | ~174.1 |
Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to show characteristic losses, such as the loss of water (-18 Da), carbon dioxide (-44 Da), or methanol (-32 Da), further validating the presence of the carboxylic acid and methoxycarbonyl groups.
Integrated Analysis: A Cohesive Structural Proof
No single technique provides the complete picture. The power of this validation guide lies in the integration of all data points to form an unassailable structural proof.
Caption: Correlation of Moc-Val-OH structure with key spectroscopic signals.
The ¹H and ¹³C NMR data confirm the complete carbon-hydrogen framework. The FT-IR data unequivocally identifies the carbamate and carboxylic acid functional groups, whose presence is corroborated by the chemical shifts of the carbonyl carbons and labile protons in the NMR spectra. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight to within parts-per-million (ppm) accuracy, leaving no ambiguity. The convergence of all these independent analytical techniques provides a robust and trustworthy validation of the this compound structure.
References
-
PubChem. Boc-L-valine. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. N-(methoxycarbonyl)-l-valine (C7H13NO4). Available at: [Link]
-
ResearchGate. 1H NMR spectra of L-valine CH3-groups (D, E). Available at: [Link]
-
Hangzhou Longshine Bio-Tech. N-(methoxycarbonyl)-L-Valine/74761-42-5. Available at: [Link]
-
Ivanova, B. B., & Spiteller, M. (2008). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino acids, 35(2), 269–291. Available at: [Link]
-
Lv, X., & Xu, J. (2012). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(9), 1151-1160. Available at: [Link]
-
ResearchGate. Which solvents I should use for taking NMR of amino acid? Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). Available at: [Link]
-
Harrison, A. G. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(6), 1034-1043. Available at: [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Available at: [Link]
Sources
- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(methoxycarbonyl)- L-Valine/74761-42-5 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of N-(Methoxycarbonyl)-L-valine from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of future therapeutics are built. N-(Methoxycarbonyl)-L-valine, a key chiral building block in the synthesis of various pharmaceutical agents, is no exception.[1][2] The presence of chemical and, critically, chiral impurities can have profound consequences on reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate pharmacological and toxicological properties of the final active pharmaceutical ingredient (API).[2]
This guide provides a comprehensive framework for assessing the purity of N-(Methoxycarbonyl)-L-valine from different suppliers. It is designed to be a practical resource, blending established analytical principles with field-proven insights to empower you to make informed decisions when selecting a supplier and to ensure the quality of this critical raw material.
The Criticality of Purity in Drug Development
In the synthesis of complex molecules, particularly those destined for therapeutic use, the stereochemistry of starting materials is of paramount importance. The use of an incorrect enantiomer or the presence of its antipode as an impurity can lead to the formation of diastereomeric products that are difficult to separate and may possess undesirable biological activity. Regulatory bodies rightly place stringent controls on the chiral purity of pharmaceutical intermediates.[2] Therefore, a robust and multi-faceted analytical approach to purity determination is not just good practice but a necessity.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of N-(Methoxycarbonyl)-L-valine should employ a suite of orthogonal methods, each providing a unique piece of the purity puzzle. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) for this purpose.
Comparative Analysis of N-(Methoxycarbonyl)-L-valine from Hypothetical Suppliers
To illustrate the practical application of the analytical methods detailed in this guide, we present a comparative analysis of N-(Methoxycarbonyl)-L-valine from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following table summarizes the findings from our comprehensive purity assessment.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.8% | 99.5% | 98.5% | ≥ 98.0% |
| Chiral Purity (by Chiral HPLC) | > 99.9% L-enantiomer | 99.8% L-enantiomer | 99.5% L-enantiomer | ≥ 99.5% L-enantiomer |
| Assay (by qNMR) | 99.7% | 99.4% | 98.3% | ≥ 98.0% |
| Residual Solvents | Complies with ICH Q3C | Complies with ICH Q3C | Complies with ICH Q3C | Meets ICH Q3C guidelines |
| Heavy Metals | < 10 ppm | < 10 ppm | < 10 ppm | ≤ 10 ppm |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments performed in this comparative analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the chemical purity of non-volatile organic compounds. By separating the sample based on its components' affinity for a stationary phase, we can quantify the main compound and detect any impurities.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC chemical purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% (v/v) trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% (v/v) TFA in acetonitrile (Mobile Phase B).[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of N-(Methoxycarbonyl)-L-valine and dissolve it in the initial mobile phase composition to a final concentration of 1 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities. A suitable starting gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Rationale: The C18 stationary phase provides good retention and separation for moderately polar compounds like N-(Methoxycarbonyl)-L-valine. The use of TFA as an ion-pairing agent improves peak shape. A gradient elution ensures that both polar and non-polar impurities can be detected and quantified. UV detection at 210 nm is suitable for compounds with a carbonyl group.
Chiral Purity Determination by Chiral HPLC
Assessing the enantiomeric excess is critical. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: A common mobile phase for chiral separations of N-protected amino acids is a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
Sample Preparation: Prepare a 1 mg/mL solution of N-(Methoxycarbonyl)-L-valine in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for separating N-protected amino acids.[4][5]
-
Mobile Phase: Isocratic elution with a mixture such as 90:10 (v/v) hexane:isopropanol with 0.1% TFA. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify and integrate the peaks corresponding to the L- and D-enantiomers. The enantiomeric excess (% ee) is calculated as: [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
Rationale: The choice of a polysaccharide-based CSP is based on its proven broad applicability for the chiral separation of a wide range of compounds, including N-protected amino acids.[4][5] The non-polar mobile phase is suitable for normal-phase chromatography on these columns.
Assay by Quantitative ¹H NMR (qNMR)
qNMR is a powerful primary analytical method for determining the absolute purity (assay) of a substance. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.
Experimental Workflow for qNMR Assay
Caption: Workflow for quantitative NMR (qNMR) assay.
Step-by-Step Protocol:
-
Internal Standard Selection: Choose a suitable internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals, is stable, and is not volatile. Maleic acid or dimethyl sulfone are often good choices.
-
Sample Preparation: Accurately weigh about 10 mg of N-(Methoxycarbonyl)-L-valine and about 10 mg of the internal standard into an NMR tube. Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both compounds completely.
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is used to ensure that all protons are excited uniformly.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure complete relaxation and accurate integration. A d1 of 30 seconds is a good starting point.
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.[6][7]
-
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic peak of N-(Methoxycarbonyl)-L-valine (e.g., the methoxy protons) and a peak from the internal standard.
-
The assay is calculated using the following formula: Assay (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std * 100 where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
-
Rationale: qNMR provides a direct measure of the mass fraction of the analyte in the sample, making it an excellent orthogonal technique to chromatography. The choice of a long relaxation delay is crucial for accurate quantification.[7]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-(Methoxycarbonyl)-L-valine and to provide structural information through fragmentation analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of N-(Methoxycarbonyl)-L-valine (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 176.1. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 174.1.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry on the parent ion to obtain a fragmentation pattern. The fragmentation of N-alkoxycarbonyl amino acids often involves the loss of the alkoxycarbonyl group or parts of it.[8]
-
Rationale: MS provides unambiguous confirmation of the molecular weight, which is a critical identity test. The fragmentation pattern serves as a fingerprint for the molecule and can help in identifying any co-eluting impurities in LC-MS analysis.
Conclusion
The purity of N-(Methoxycarbonyl)-L-valine is a critical parameter that directly impacts the quality and safety of pharmaceutical products. A comprehensive assessment of its purity requires a multi-pronged analytical approach. This guide has outlined a robust strategy employing HPLC for chemical and chiral purity, qNMR for assay determination, and mass spectrometry for identity confirmation. By implementing these detailed protocols and understanding the rationale behind the experimental choices, researchers, scientists, and drug development professionals can confidently evaluate the quality of N-(Methoxycarbonyl)-L-valine from various suppliers, ensuring the integrity of their work and contributing to the development of safe and effective medicines.
References
- Görlach, M., & Trapp, O. (2018). Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
- Xu, J., et al. (2010). Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Journal of the American Society for Mass Spectrometry, 21(6), 1036-1045.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). N-(Methoxycarbonyl)-L-valine | 74761-42-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]
-
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
- Journal of Liquid Chromatography & Related Technologies. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. 25(2), 167-186.
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Retrieved from [Link]
- Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
-
ResearchGate. (n.d.). Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]
-
NIH. (2013, February 27). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Retrieved from [Link]
- Journal of Pharmaceutical Analysis. (2012).
-
The Japanese Pharmacopoeia. (n.d.). L-Valine / Official Monographs for Part I. Retrieved from [Link]
-
YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]
-
NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Moc-Val-OH, N-Methoxylcarbony-L-valine, CAS 74761-47-5. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Retrieved from [Link]
Sources
- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Antibodies Raised Against Molybdenum Cofactor (Moco)-Containing Peptides
For researchers, scientists, and drug development professionals, the generation of highly specific antibodies is paramount to the success of any immunoassay-based application. This is particularly challenging when targeting peptides with post-translational modifications (PTMs), such as the incorporation of the Molybdenum cofactor (Moco). Moco is a vital component for the catalytic activity of a range of enzymes crucial for carbon, nitrogen, and sulfur metabolism.[1][2] The unique structure of Moco, a pterin scaffold complexed with molybdenum, presents a distinct immunological challenge.[1][3] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against Moco-containing peptides, complete with experimental protocols and data interpretation.
The Challenge of Moco-Specific Antibody Development
Developing antibodies that specifically recognize a Moco-containing peptide without cross-reacting with other Moco-containing proteins or the unmodified peptide is a significant hurdle.[4][5] The Moco itself is a relatively small molecule, and its presentation within the context of a peptide sequence can elicit a heterogeneous antibody response. Some antibodies may recognize the peptide backbone, others the Moco moiety, and a coveted few will recognize the unique conformation of the Moco-peptide conjugate. This potential for varied epitope recognition underscores the critical need for rigorous cross-reactivity testing.[6][7]
Experimental Design for Cross-Reactivity Assessment
A well-designed cross-reactivity study is a self-validating system. The choice of antigens for comparison is crucial to establishing the specificity of the antibody . The following antigens are essential for a comprehensive analysis:
-
Target Moco-Peptide: The immunizing peptide containing the Molybdenum cofactor.
-
Unmodified Peptide: The same peptide sequence lacking the Moco modification.
-
Related Moco-Containing Proteins: Full-length proteins known to contain Moco, such as sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase.[1][8]
-
Unrelated Non-Moco-Containing Protein: A protein with no structural similarity to the target, to assess general non-specific binding.
The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.
Caption: Workflow for assessing antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis
ELISA provides a quantitative measure of antibody binding and is an excellent first-line screening tool for cross-reactivity.[9][10] A direct or indirect ELISA format can be employed.
Detailed ELISA Protocol
-
Antigen Coating:
-
Dilute the target Moco-peptide, unmodified peptide, related Moco-containing proteins, and an unrelated non-Moco-containing protein to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each diluted antigen to separate wells of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well to prevent non-specific binding.[11]
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the anti-Moco-peptide antibody in blocking buffer.
-
Add 100 µL of each antibody dilution to the wells.
-
Incubate for 1-2 hours at room temperature.[12]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Interpretation
The results of the ELISA can be summarized in a table to clearly compare the antibody's binding to the different antigens.
| Antigen Coated on Plate | Antibody Dilution | Average Absorbance (450 nm) | % Cross-Reactivity |
| Target Moco-Peptide | 1:1000 | 1.852 | 100% |
| Unmodified Peptide | 1:1000 | 0.123 | 6.6% |
| Sulfite Oxidase (Moco-Protein) | 1:1000 | 0.456 | 24.6% |
| Xanthine Dehydrogenase (Moco-Protein) | 1:1000 | 0.398 | 21.5% |
| Aldehyde Oxidase (Moco-Protein) | 1:1000 | 0.512 | 27.6% |
| Bovine Serum Albumin (Unrelated Protein) | 1:1000 | 0.089 | 4.8% |
Interpretation: An ideal antibody would show high absorbance for the target Moco-peptide and negligible absorbance for all other antigens. The percentage of cross-reactivity can be calculated relative to the binding to the target peptide. In the example above, the antibody shows some cross-reactivity with Moco-containing proteins, suggesting that a portion of the antibody population recognizes an epitope that is not exclusively the Moco-peptide conjugate.
Western Blotting for Specificity Verification under Denaturing Conditions
Western blotting is a powerful technique to assess antibody specificity against proteins separated by size.[13] This method is particularly useful for determining if the antibody recognizes the target in a denatured state and for visualizing any off-target binding to other proteins in a complex mixture.
Detailed Western Blot Protocol
-
Sample Preparation and Electrophoresis:
-
Prepare lysates from cells or tissues known to express the target Moco-containing proteins.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-Moco-peptide antibody (typically at a 1:1000 to 1:10,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate and visualize the protein bands using an imaging system.
-
Peptide Competition Assay for Ultimate Specificity Confirmation
A peptide competition assay is a definitive method to confirm the specificity of the antibody for its intended epitope.[14]
-
Antibody Pre-incubation:
-
Before incubating the primary antibody with the membrane, pre-incubate the antibody with a 10-100 fold molar excess of the target Moco-peptide for 1-2 hours at room temperature.
-
-
Incubation with Membrane:
-
Incubate one membrane with the pre-incubated antibody-peptide mixture and a parallel membrane with the antibody alone.
-
-
Proceed with Western Blot Protocol:
-
Continue with the standard Western blot protocol from the washing step onwards.
-
Expected Results and Interpretation: If the antibody is specific, the band corresponding to the target protein should be significantly reduced or absent on the membrane incubated with the antibody-peptide mixture, as the antibody's binding sites will have been blocked by the free peptide.
The following diagram illustrates the principle of a peptide competition assay.
Caption: Principle of peptide competition assay.
Conclusion
The development of specific antibodies against Moco-containing peptides is a formidable but achievable task. A multi-faceted approach to cross-reactivity testing, combining quantitative ELISA with the specificity verification of Western blotting and peptide competition assays, is essential for ensuring the reliability and reproducibility of your results. By employing these rigorous validation strategies, researchers can have high confidence in their antibody reagents and the data they generate.
References
-
The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View. MDPI. [Link]
-
The History of the Molybdenum Cofactor—A Personal View. MDPI. [Link]
-
Challenges and opportunities for the future of monoclonal antibody development: Improving safety assessment and reducing animal use. NIH. [Link]
-
Genetics of molybdenum cofactor deficiency. PubMed. [Link]
-
High-Resolution Analysis of Antibodies to Post-Translational Modifications Using Peptide Nanosensor Microarrays. NIH. [Link]
-
Antibodies for Post-Translational Modification Research. Biocompare. [Link]
-
Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]
-
Ongoing Challenges to Develop High Concentration Monoclonal Antibody-based Formulations for Subcutaneous Administration: Quo Vadis? | Request PDF. ResearchGate. [Link]
-
Molybdenum-cofactor-containing enzymes: structure and mechanism. PubMed. [Link]
-
Western Blot Example: Demonstrating Antibody Specificity. Bio-Rad. [Link]
-
Western Blot: The Complete Guide. Antibodies.com. [Link]
-
Molybdenum Cofactors, Enzymes and Pathways | Request PDF. ResearchGate. [Link]
-
The Molybdenum Cofactor. University of Greifswald. [Link]
-
Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. [Link]
-
Insights into the detection of AMPA cross-reactivity: comparing cyclic peptide- to protein-based assays. Leiden University Scholarly Publications. [Link]
-
Molybdenum-Cofactor–Containing Enzymes: Structure and Mechanism. SciSpace. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
The Molybdenum Cofactor. NIH. [Link]
-
Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. PNAS. [Link]
-
Production of antipeptide antibodies. PubMed. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Antibody validation for Western blot: By the user, for the user. NIH. [Link]
-
Overcoming Development Challenges in Antibody-Drug Conjugates. Biocompare. [Link]
-
Technical Guide for ELISA. SeraCare. [Link]
-
Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Challenges and opportunities for the future of monoclonal antibody development: Improving safety assessment and reducing animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetics of molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. elisakits.co.uk [elisakits.co.uk]
- 11. seracare.com [seracare.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid
Welcome to your essential guide for the safe handling of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS RN: 73733-44-5), also known as N-Methoxycarbonyl-L-valine. This document provides an in-depth, procedural framework for personal protective equipment (PPE) selection, use, and disposal, grounded in scientific principles and field-proven best practices. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.
Understanding the Hazard Profile
Before delving into PPE selection, it is crucial to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive PPE strategy must address these three primary routes of exposure.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the key hazard statements are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential contact points with the chemical are adequately protected.
A Multi-Layered Approach to Protection: Your PPE Arsenal
A robust PPE program does not rely on a single piece of equipment but rather on a synergistic combination of protective gear. The following sections detail the selection and use of appropriate PPE for handling this compound.
Hand Protection: Your First Line of Defense
Given the skin irritation potential of this compound, selecting the right gloves is paramount. The choice of glove material should be based on chemical compatibility, dexterity requirements, and the duration of the task.
Recommended Glove Materials:
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a common choice for laboratory settings. They provide a good balance of protection, comfort, and dexterity.
-
Neoprene Gloves: Provide excellent protection against acids, bases, and some organic solvents.
Key Considerations for Glove Selection:
-
Thickness: Thicker gloves generally offer longer breakthrough times but may reduce dexterity. For handling the solid compound, a standard thickness nitrile glove is often sufficient.
-
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. Always consult the glove manufacturer's specific chemical resistance data. If direct contact is anticipated for an extended period, consider double-gloving.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures. Replace gloves immediately if they are compromised or after prolonged use.
Procedural Best Practices for Glove Use:
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: Avoid touching surfaces such as doorknobs, phones, or computer keyboards with gloved hands to prevent cross-contamination.
-
Doffing: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out to trap any contaminants.
-
Disposal: Dispose of used gloves in the appropriate chemical waste stream.
Eye and Face Protection: Shielding Against Irritation
The risk of serious eye irritation from this compound necessitates robust eye and face protection. The selection of appropriate protection depends on the scale of the operation and the potential for splashes or airborne particles.
Levels of Eye and Face Protection:
| Level of Protection | Application |
| Safety Glasses with Side Shields | Minimum requirement for handling small quantities of the solid compound where the risk of splashing is low. |
| Chemical Splash Goggles | Recommended when handling solutions of the compound or larger quantities of the solid where there is a greater potential for dust or splashes. |
| Face Shield | Should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes to the face. |
Operational Protocol for Eye and Face Protection:
-
Ensure that eye protection fits snugly and comfortably.
-
In the event of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Respiratory Protection: Preventing Inhalation Hazards
As a solid, this compound can generate dust, which may cause respiratory irritation if inhaled.[1] Engineering controls, such as working in a well-ventilated area or using a fume hood, are the primary methods for controlling airborne contaminants. When these controls are not sufficient, respiratory protection is required.
Selecting the Right Respirator:
For protection against dusts from this compound, a particulate respirator is appropriate. The National Institute for Occupational Safety and Health (NIOSH) classifies particulate filters into three series (N, R, and P) with three levels of efficiency (95, 99, and 100).
-
N95 Respirator: This is the most common type of particulate filtering facepiece respirator and is suitable for most applications involving the handling of this compound in a solid form. It filters at least 95% of airborne particles and is not resistant to oil.
-
Higher Efficiency Filters (N99, N100, R, or P series): These may be necessary in situations where higher concentrations of dust are anticipated.
Respirator Use and Maintenance:
-
Fit Testing: A proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested to ensure a proper seal.
-
User Seal Check: Perform a user seal check each time you put on the respirator.
-
Replacement: Replace disposable respirators when they become damaged, soiled, or breathing becomes difficult. For reusable respirators, replace cartridges according to the manufacturer's recommendations or your established change-out schedule.
Workflow for Safe Handling and PPE Use
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of PPE at each critical step.
Caption: A workflow diagram illustrating the key stages of handling this compound, from preparation to disposal.
Disposal Plan: Responsible Management of Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Based on available safety data, this compound is not typically classified as a hazardous waste. However, it is imperative to adhere to local, state, and federal regulations.
General Disposal Guidelines:
-
Solid Waste:
-
Collect excess solid this compound in a clearly labeled, sealed container.
-
Dispose of the container through your institution's chemical waste program. Do not mix with other waste streams unless explicitly permitted.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated items should be placed in a designated chemical waste container.
-
Do not dispose of contaminated PPE in the regular trash.
-
-
Empty Containers:
-
"RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as regular waste, provided the rinsate is collected and disposed of as chemical waste. Always check your local regulations.
-
Emergency Spill Procedures:
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's environmental health and safety (EHS) department.
-
Protect: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a labeled waste container. Avoid generating dust.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate personal protective equipment and safe work practices. This guide provides a comprehensive framework for achieving this. Remember that PPE is the last line of defense; always prioritize engineering and administrative controls to minimize exposure. By fostering a strong culture of safety, we can ensure the well-being of all laboratory personnel and advance scientific discovery responsibly.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet for Moc-Val-OH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Guidance on the selection of Personal Protective Equipment. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
